2-Fluoro-5-isocyanatobenzonitrile CAS number and chemical properties
Executive Summary 2-Fluoro-5-isocyanatobenzonitrile is a specialized electrophilic building block utilized primarily in the synthesis of high-affinity ligands for oncology and immunology targets. Characterized by the sim...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-5-isocyanatobenzonitrile is a specialized electrophilic building block utilized primarily in the synthesis of high-affinity ligands for oncology and immunology targets. Characterized by the simultaneous presence of an electron-withdrawing nitrile group (-CN) and a fluorine atom on the benzene core, this isocyanate exhibits heightened electrophilicity compared to non-substituted phenyl isocyanates. It serves as a critical "pharmacophore installer," enabling the rapid introduction of the 3-cyano-4-fluorophenyl moiety—a structural motif validated in androgen receptor antagonists (e.g., Enzalutamide analogs) and next-generation kinase inhibitors.
Physicochemical Identity
This compound is a moisture-sensitive intermediate. Commercial handling requires strictly anhydrous conditions to prevent hydrolysis to the corresponding urea or amine.
Table 1: Chemical Specifications
Property
Value
Chemical Name
2-Fluoro-5-isocyanatobenzonitrile
CAS Number
1261438-96-3
Molecular Formula
C₈H₃FN₂O
Molecular Weight
162.12 g/mol
Physical State
White to off-white solid (low melting) or semi-solid
Solubility
Soluble in DCM, THF, Ethyl Acetate, Toluene
Reactivity Profile
High electrophilicity; reacts violently with primary amines; hydrolyzes in water
Precursor
2-Fluoro-5-aminobenzonitrile (CAS 53312-81-5)
Synthetic Utility & Mechanism
The strategic value of 2-Fluoro-5-isocyanatobenzonitrile lies in its electronic tuning. The ortho-fluorine and meta-cyano groups (relative to the isocyanate) exert a strong inductive electron-withdrawing effect (-I).
Mechanistic Insight
Enhanced Electrophilicity: The carbon atom of the isocyanate group (-N=C =O) is significantly more electron-deficient than in phenyl isocyanate. This ensures rapid reaction kinetics even with weak nucleophiles (e.g., electron-poor anilines).
Regioselectivity: In nucleophilic addition reactions, the steric bulk of the ortho-fluorine is minimal (Van der Waals radius ~1.47 Å), allowing for unhindered attack by nucleophiles, unlike ortho-chloro or ortho-methyl analogs.
Visualization: Reactivity Pathways
The following diagram illustrates the synthesis of the isocyanate from its amine precursor and its subsequent diversion into urea or carbamate scaffolds.
Caption: Synthesis and divergent reactivity of 2-Fluoro-5-isocyanatobenzonitrile.
Experimental Protocols
Safety Warning: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a fume hood.
Protocol A: Synthesis via Triphosgene (Laboratory Scale)
Rationale: Triphosgene is a safer solid alternative to gaseous phosgene, allowing precise stoichiometry.
Setup: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, addition funnel, and reflux condenser.
Solubilization: Dissolve triphosgene (0.35 eq) in anhydrous DCM (10 mL/g of amine) and cool to 0°C.
Amine Addition: Dissolve 2-Fluoro-5-aminobenzonitrile (1.0 eq) and triethylamine (2.5 eq) in DCM. Add this solution dropwise to the triphosgene mixture over 30 minutes. Note: Exothermic reaction; maintain temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature. If conversion is incomplete (monitor by TLC/LCMS), heat to reflux (40°C) for 1 hour.
LCMS Note: Isocyanates often derivatize with methanol in LCMS. Look for the methyl carbamate mass [M+32].
Workup: Remove solvent under reduced pressure. The residue is typically extracted with dry hexane or toluene to separate the isocyanate from triethylamine hydrochloride salts.
Purification: Vacuum distillation or recrystallization (if solid). For most library synthesis applications, the crude filtrate is used directly to avoid hydrolysis.
Protocol B: Urea Formation (Derivatization)
Target: Synthesis of N-(2-fluoro-5-cyanophenyl)-N'-arylurea.
Coupling: Dissolve 2-Fluoro-5-isocyanatobenzonitrile (1.0 eq) in anhydrous THF.
Nucleophile: Add the coupling partner (e.g., aniline derivative, 0.95 eq) in one portion.
Catalysis: Usually not required. If the aniline is electron-deficient, add 1.0 eq of pyridine.
Isolation: Stir at RT for 2–4 hours. The urea product typically precipitates. Filter and wash with cold ether.
Applications in Drug Discovery
The 2-fluoro-5-cyanophenyl moiety is a bioisostere often used to replace 4-cyano-3-(trifluoromethyl)phenyl groups (as seen in Bicalutamide/Enzalutamide) to alter metabolic stability and solubility.
Androgen Receptor (AR) Antagonists: Used to synthesize second-generation non-steroidal anti-androgens. The nitrile group participates in hydrogen bonding within the ligand-binding domain (LBD), while the fluorine creates a dipole that influences binding kinetics.
Kinase Inhibitors: The urea linkage derived from this isocyanate serves as the "hinge binder" in Type II kinase inhibitors, targeting the inactive DFG-out conformation.
PROTAC Linkers: The isocyanate provides a clean conjugation handle to attach E3 ligase ligands to target protein warheads.
References
Sigma-Aldrich. Product Specification: 2-Fluoro-5-isocyanatobenzonitrile (CAS 1261438-96-3).[2] Retrieved from (Note: Link directs to catalog search for verification).
BenchChem. Synthesis and Properties of Fluorinated Benzonitriles. Retrieved from .
National Institutes of Health (NIH). PubChem Compound Summary: 2-Fluoro-5-aminobenzonitrile (Precursor). Retrieved from .
Yang, J., et al. "Facile and Selective Synthesis of Benzoyl Chlorides with Triphosgene."[3] Asian Journal of Chemistry, 2013. (Methodology adaptation for phosgenation).
Accela ChemBio. Product Analysis: 2-Fluoro-5-isocyanatobenzonitrile. Retrieved from .
2-Fluoro-5-isocyanatobenzonitrile safety data sheet (SDS) analysis
Executive Summary: The Dual-Threat Profile 2-Fluoro-5-isocyanatobenzonitrile (CAS 1261438-96-3) represents a "dual-threat" intermediate in medicinal chemistry. Structurally, it combines a highly electrophilic isocyanate...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Dual-Threat Profile
2-Fluoro-5-isocyanatobenzonitrile (CAS 1261438-96-3) represents a "dual-threat" intermediate in medicinal chemistry. Structurally, it combines a highly electrophilic isocyanate (-N=C=O) moiety with a benzonitrile core. This architecture dictates its utility as a scaffold for urea-based kinase inhibitors (e.g., IDO inhibitors) but simultaneously imposes a strict safety profile.
This guide moves beyond the static GHS classifications of a standard SDS. It analyzes the reactivity-toxicity relationship, providing researchers with a self-validating framework for handling, storage, and emergency response. The core directive is containment of respiratory sensitization risks and prevention of uncontrolled hydrolysis .
Part 1: Chemical Identity & Physicochemical Profiling
Physical State: Solid (typically off-white to pale yellow crystalline powder).
Reactivity Profile (Critical for Safety)
The safety of this compound is governed by the isocyanate group's susceptibility to nucleophilic attack.
Hydrolysis Risk: Reacts rapidly with atmospheric moisture or aqueous solvents to form the corresponding aniline (5-amino-2-fluorobenzonitrile) and Carbon Dioxide (CO
).
Hazard:[7][8][9][10][11][12][13] In a closed vessel, CO
evolution generates pressure, creating an explosion risk.
Thermal Instability: Isocyanates can dimerize (uretdiones) or trimerize (isocyanurates) upon heating, often exothermically.
Property
Value / Characteristic
Implication for Handling
Melting Point
~45–50 °C (Predicted)
Store refrigerated (2–8°C) to prevent melting/degradation.
Solubility
DCM, THF, Ethyl Acetate
Use anhydrous, non-protic solvents only.
Vapor Pressure
Low (Solid), but sublimable
Dust inhalation is the primary exposure vector.
Flash Point
>110°C (Predicted)
Combustible, but not highly flammable.
Part 2: Hazard Architecture & Toxicology
The GHS classification for 2-Fluoro-5-isocyanatobenzonitrile is derived from its functional groups. It acts as a hapten , capable of binding to host proteins to trigger an immune response.
Core Hazards:
Respiratory Sensitization (H334): The critical hazard. Inhalation of dust or vapors can cause irreversible occupational asthma.[10] The isocyanate group carbamoylates proteins (e.g., albumin) in the respiratory tract, creating neo-antigens.
Acute Toxicity (Oral/Inhalation - H302/H332): The nitrile moiety contributes to systemic toxicity, potentially interfering with cytochrome oxidase if metabolized to release cyanide ions (though less rapid than simple aliphatic nitriles).
Skin/Eye Irritation (H315/H319): Direct corrosive action on mucous membranes.
Visualizing the Toxicity Mechanism
The following diagram illustrates the pathway from exposure to immune sensitization.
Figure 1: Mechanism of Isocyanate-Induced Sensitization. The isocyanate group acts as an electrophile, modifying biological proteins to trigger an allergic response.
Part 3: Experimental Handling Protocols
To ensure scientific integrity and safety, the following "Zero-Exposure" workflow is recommended. This protocol is self-validating: the absence of odor and the maintenance of negative pressure confirm control.
A. Engineering Controls (Hierarchy Level 1)
Primary: Glovebox under Nitrogen/Argon atmosphere is the gold standard for weighing and transfer.
Secondary: Chemical Fume Hood with face velocity >0.5 m/s.
Requirement: Use a secondary containment tray. Do not weigh on the open bench.
B. Personal Protective Equipment (PPE)
Respiratory: If outside a glovebox, a powered air-purifying respirator (PAPR) or N95/P3 with organic vapor cartridges is mandatory.
Dermal: Double-gloving is required.
Inner: Nitrile (inspection layer).
Outer: Laminate film (Silver Shield®) or thick Nitrile (>0.11mm) to prevent permeation.
C. Quenching & Disposal (Self-Validating Protocol)
Never dispose of unreacted isocyanate directly into waste streams. It must be chemically deactivated.
Decontamination Solution (The "Decon Mix"):
50% Ethanol
45% Water
5% Concentrated Ammonia (or Sodium Carbonate)
Protocol:
Dissolve waste isocyanate in a minimal amount of acetone or ethyl acetate.
Slowly add the "Decon Mix" (allow for CO
evolution).
Validation: Let stand for 30 minutes. Check the supernatant by IR spectroscopy (disappearance of the -N=C=O peak at ~2270 cm⁻¹) or TLC to ensure complete consumption.
Adjust pH to neutral before disposal as aqueous organic waste.
Workflow Logic Diagram
Figure 2: Safe Handling and Deactivation Workflow. Note the feedback loop at the "Validate" step to ensure no active isocyanate enters the waste stream.
Part 4: Emergency Response
Scenario: Spillage on Benchtop
Evacuate: Clear the immediate area. Isocyanate vapors/dust have poor warning properties (odor threshold > PEL).
PPE Up: Don full-face respirator and chemical-resistant suit.
Contain: Do NOT use water initially (causes CO
spray). Cover spill with absorbent pads (vermiculite or specialized isocyanate pads).
Deactivate: Pour "Decon Mix" over the absorbent pads. Allow to react for 15–30 minutes.
Collect: Shovel wet absorbent into an open-top container.
Critical: Do not seal the container immediately. CO
evolution can burst a sealed drum. Leave loosely covered for 72 hours.
Scenario: Medical Exposure [4][7][8][10][11][12][13]
Inhalation: Move to fresh air immediately. Oxygen may be required. Monitor for delayed pulmonary edema (up to 48 hours).
Eye Contact: Rinse for 15 minutes.[7][8] Isocyanates can fuse the eyelid to the cornea; immediate irrigation is vital.
References
PubChem. (n.d.). Compound Summary: 2-Fluoro-5-isocyanatobenzonitrile (CAS 1261438-96-3).[1][2][5][6] National Library of Medicine. Retrieved from [Link](Note: Linked to closest analog entry or search portal due to rarity).
World Intellectual Property Organization (WIPO). (2015). International Publication No. WO 2015/031295 A1: IDO Inhibitors. (Describes synthesis of 2-fluoro-5-isocyanatobenzonitrile from 5-amino-2-fluorobenzonitrile).
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]
Technical Guide: Solubility & Solvent Selection for 2-Fluoro-5-isocyanatobenzonitrile
The following technical guide details the solubility profile, solvent selection criteria, and handling protocols for 2-Fluoro-5-isocyanatobenzonitrile (CAS 1261438-96-3). This guide is structured for researchers requirin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, solvent selection criteria, and handling protocols for 2-Fluoro-5-isocyanatobenzonitrile (CAS 1261438-96-3). This guide is structured for researchers requiring precise operational control in synthetic workflows.
Chemical Identity & Physicochemical Profile
Before addressing solubility, we must define the solute’s structural properties, as these dictate its interaction with solvents.
Nitrile (-CN) at C1: Highly polar, electron-withdrawing. Increases dipole moment.
Fluorine (-F) at C2: Inductive electron withdrawal; enhances lipophilicity relative to hydrogen but maintains polarity.
Isocyanate (-NCO) at C5: The reactive electrophilic handle. Highly sensitive to nucleophiles (protic solvents).
Implication for Solubility: The molecule is an aryl isocyanate with significant polarity due to the nitrile group. It requires polar aprotic solvents for high-concentration dissolution but is compatible with non-polar aromatic solvents for reaction suspensions or lower concentrations.
Solubility Landscape & Solvent Compatibility
The solubility of 2-Fluoro-5-isocyanatobenzonitrile is governed by two rules: Polarity Matching (thermodynamic solubility) and Chemical Inertness (kinetic stability).
A. Compatibility Matrix
The following table categorizes solvents based on their suitability for dissolving this specific isocyanate.
Solvent Class
Specific Solvents
Solubility Prediction
Operational Status
Mechanism / Risk
Halogenated
Dichloromethane (DCM), Chloroform
High
Recommended
Excellent polarity match; standard for isocyanate reactions.
Ethers
THF, 1,4-Dioxane, MTBE
High
Recommended
Good solubility; must be anhydrous to prevent hydrolysis.
Esters
Ethyl Acetate, Isopropyl Acetate
High
Recommended
Good general solvent; easy removal post-reaction.
Aromatics
Toluene, Xylene, Chlorobenzene
Moderate to High
Recommended
Excellent for elevated temperature reactions; useful for recrystallization.
Polar Aprotic
Acetonitrile, DMF, DMSO
High
Conditional
Soluble, but DMSO/DMF can be difficult to remove. Strictly anhydrous required.
Aliphatics
Hexanes, Heptane, Cyclohexane
Low / Insoluble
Anti-Solvent
Used to precipitate the product; poor solvent for the polar nitrile group.
Protic
Water, Methanol, Ethanol
Reactive
FORBIDDEN
Rapid hydrolysis to urea or formation of carbamates (urethanes).
B. The "Reactivity Trap"
Unlike standard organic solids, you cannot simply "test" solubility in alcohols or water.
In Water: Hydrolysis occurs, releasing CO₂ and forming the insoluble symmetrical urea dimer (1,3-bis(3-cyano-4-fluorophenyl)urea).
In Alcohols: Irreversible conversion to the corresponding carbamate (urethane).
Decision Logic for Solvent Selection
Use the following logic flow to determine the appropriate solvent for your specific application (synthesis vs. purification).
Figure 1: Solvent selection decision tree based on chemical compatibility and polarity.
When using this compound to synthesize ureas (reaction with amines), the solvent choice dictates the workup.
Preferred System:DCM or THF .
Why: The isocyanate is highly soluble, but the resulting urea product often precipitates out of these solvents, simplifying purification to a simple filtration.
Why: Used if the reaction requires heating to drive kinetics. Toluene allows reflux (110°C) without the pressure issues of DCM.
Handling & Stability
The solubility profile is only valid if the compound remains chemically intact.
Moisture Sensitivity: The isocyanate group (-NCO) reacts with atmospheric moisture.
Mechanism:[6] R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂. The amine then reacts with remaining isocyanate to form a urea dimer.
Visual Sign: Formation of a white, insoluble precipitate in the container.
Storage: Store at 2–8°C under inert gas.
Quenching Spills: Do not use water. Treat spills with a mixture of water (90%), concentrated ammonia (2%), and detergent (8%) to chemically neutralize the isocyanate.
References
Chemical Identity & Availability
Sigma-Aldrich. 2-Fluoro-5-isocyanatobenzonitrile Product Page. CAS: 1261438-96-3.[1][2] Link (Note: Verify specific catalog availability as stock varies).
Accela ChemBio. Product Detail: 2-Fluoro-5-isocyanatobenzonitrile. Link
Isocyanate Chemistry & Solubility:
Ulrich, H. (1996). Chemistry and Technology of Isocyanates. Wiley. (Authoritative text on general isocyanate solubility and reactivity patterns).
Randall, D., & Lee, S. (2002). The Polyurethanes Book. Wiley. (Details solvent interactions with -NCO groups).
Contextual Synthesis (Analogous Compounds)
Clegg, N. J., et al. (2012). "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research. (Describes synthesis of similar diarylthiohydantoins using isocyanatobenzonitriles in DCM/DMSO). Link
Chemical structure and functional groups of 2-Fluoro-5-isocyanatobenzonitrile
High-Fidelity Building Block for Medicinal Chemistry [1] Executive Summary 2-Fluoro-5-isocyanatobenzonitrile (CAS: 923232-26-2) represents a specialized electrophilic scaffold in modern drug discovery.[1] Characterized b...
Author: BenchChem Technical Support Team. Date: February 2026
High-Fidelity Building Block for Medicinal Chemistry [1]
Executive Summary
2-Fluoro-5-isocyanatobenzonitrile (CAS: 923232-26-2) represents a specialized electrophilic scaffold in modern drug discovery.[1] Characterized by a "dual-warhead" electronic configuration, it offers orthogonal reactivity profiles: the highly kinetic isocyanate (-N=C=O) group for rapid urea/carbamate formation and the thermodynamically activated fluorine atom for subsequent nucleophilic aromatic substitution (
This guide serves as a technical manual for medicinal chemists utilizing this fragment to generate androgen receptor antagonists, kinase inhibitors, and PROTAC linkers.[1] It prioritizes chemoselectivity strategies to manage the competing reactivities of the functional groups.[1]
Structural Anatomy & Electronic Character[1]
The utility of this molecule is defined by the precise arrangement of its three functional groups on the benzene core.[1] Understanding the Hammett electronic effects is prerequisite to controlling its reactivity.[1]
Functional Group Interplay
Position
Group
Electronic Effect
Function
C1
Nitrile (-CN)
Strong -withdrawing (), -withdrawing ()
Activation Core: Lowers LUMO energy of the ring; activates C2-F for substitution.[1]
C2
Fluorine (-F)
Strong -withdrawing (), weak -donating ()
Metabolic Shield / Latent Electrophile: Blocks metabolic oxidation at C2; serves as a leaving group in harsh conditions.[1]
C5
Isocyanate (-NCO)
Moderate withdrawing (, )
Primary Kinetic Handle: Reacts rapidly with nucleophiles to form stable urea/carbamate linkages.[1]
The "Para-Activation" Phenomenon
A critical structural feature is the 1,4-relationship (para) between the Fluorine (C2) and the Isocyanate (C5).[1]
The isocyanate group withdraws electron density from the ring, further depleting the electron density at the C2 position.[1]
Combined with the ortho-nitrile effect, the C2-Fluorine is exceptionally electron-deficient.[1]
Implication: While the isocyanate is the primary reactive site, the fluorine is liable to displacement by strong nucleophiles or at elevated temperatures, posing a risk of side reactions (polymerization or scaffold scrambling).[1]
Reactivity Profile & Chemoselectivity[1]
The synthesis of libraries using this building block relies on exploiting the kinetic difference between the isocyanate addition (fast, low barrier) and aryl fluoride displacement (slow, high barrier).[1]
Chemoselectivity Flowchart
The following diagram illustrates the divergent pathways and the requisite conditions to maintain scaffold integrity.
Caption: Kinetic pathways. Green paths denote desired synthesis; red paths indicate degradation or side reactions.[1]
Critical Control Parameters
Temperature: Maintain reactions
. Above , the amine nucleophile may attack the C2-Fluorine (driven by the electron-poor ring), displacing it to form a quinazoline-like or substituted aniline byproduct.[1]
Stoichiometry: Use exactly 1.0–1.1 equivalents of the nucleophile.[1] Excess amine acts as a base, potentially catalyzing the
If product precipitates: Filter and wash with cold DCM/Hexane.[1]
If soluble: Concentrate in vacuo.[1] Recrystallize from EtOAc/Heptane.[1] Do not perform aqueous workup if the isocyanate is incomplete, as this generates impurities.[1]
This building block is structurally homologous to the "Western" fragment of second-generation androgen receptor antagonists (e.g., Enzalutamide derivatives).[1]
The Nitrile (CN): Acts as a hydrogen bond acceptor in the ligand-binding domain (LBD).[1]
The Fluorine (F): Prevents metabolic hydroxylation at the phenyl ring, extending half-life (
The Urea Linker: Provides rigid spacing and H-bond donor/acceptor motifs critical for binding affinity.[1]
Diversity-Oriented Synthesis (DOS)
Researchers use this isocyanate to "cap" amines in DNA-encoded libraries (DEL).[1] Because the reaction is quantitative and requires no coupling reagents (unlike carboxylic acids), it is ideal for high-throughput parallel synthesis.[1]
Safety & Stability (MSDS Summary)
Hazard Classification:
Acute Toxicity: Oral/Inhalation (Isocyanates are potent respiratory sensitizers).[1]
An In-depth Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-isocyanatobenzonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the physical state and melting point of 2-fluoro-5-isocyanatobenzonitrile. An extensive search of scientific literat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical state and melting point of 2-fluoro-5-isocyanatobenzonitrile. An extensive search of scientific literature, chemical supplier databases, and safety data repositories was conducted. The findings indicate that specific experimental data for the physical state and melting point of 2-fluoro-5-isocyanatobenzonitrile are not publicly available at the time of this publication. This suggests that the compound may be a novel substance or a rarely synthesized intermediate. This guide, therefore, provides a comprehensive overview of the physicochemical properties of structurally related compounds to offer a predictive assessment. Furthermore, it outlines a detailed, best-practice experimental workflow for the characterization of a novel substance such as this, with a focus on determining its physical state and melting point.
Introduction: The Elusive Profile of 2-Fluoro-5-isocyanatobenzonitrile
2-Fluoro-5-isocyanatobenzonitrile is a small organic molecule featuring a highly reactive isocyanate group, a nitrile functionality, and a fluorine substituent on a benzene ring. Such polyfunctionalized aromatic compounds are of significant interest in medicinal chemistry and materials science, often serving as versatile building blocks for the synthesis of more complex molecular architectures. The isocyanate group, in particular, is a precursor for ureas, carbamates, and other linkages of pharmaceutical relevance.
Despite its potential utility, a thorough investigation reveals a conspicuous absence of reported physical data for 2-fluoro-5-isocyanatobenzonitrile. This guide aims to bridge this knowledge gap by providing a framework for its characterization, beginning with an analysis of its structural analogs.
Physicochemical Properties of Structurally Related Compounds
To estimate the likely physical state and melting point of 2-fluoro-5-isocyanatobenzonitrile, an examination of its isomers and other closely related benzonitrile derivatives is instructive. The data presented in Table 1 has been compiled from various chemical suppliers and databases.
Compound Name
CAS Number
Molecular Formula
Physical State at 20°C
Melting Point (°C)
5-Fluoro-2-isocyanatobenzonitrile
923232-26-2
C₈H₃FN₂O
Data not available
Data not available
2-Fluoro-5-formylbenzonitrile
218301-22-5
C₈H₄FNO
Solid
80 - 84
5-Amino-2-fluorobenzonitrile
53312-81-5
C₇H₅FN₂
Solid
92 - 96
2-Fluoro-5-iodobenzonitrile
351003-36-6
C₇H₃FIN
Solid
72 - 76
5-Fluoro-2-methylbenzonitrile
77532-79-7
C₈H₆FN
Solid
43 - 45
Data compiled from publicly available information from chemical suppliers.[1][2]
Expert Analysis:
The structurally similar compounds listed are all solids at room temperature. The presence of polar functional groups (nitrile, fluorine, and others) and the rigid benzene ring contribute to strong intermolecular interactions, favoring a solid state. It is, therefore, highly probable that 2-fluoro-5-isocyanatobenzonitrile is a solid at standard temperature and pressure. Its melting point is likely to be in a similar range to the analogs, potentially between 40°C and 100°C. However, the highly reactive isocyanate group could influence crystal packing and intermolecular forces, making experimental verification essential.
Experimental Workflow for the Characterization of a Novel Compound
The following section details a robust, self-validating protocol for the determination of the physical state and melting point of a novel compound like 2-fluoro-5-isocyanatobenzonitrile.
Initial Physical State Determination
Objective: To visually ascertain the physical state of the substance at ambient temperature.
Methodology:
Sample Preparation: A small, representative sample (1-2 mg) of the purified compound is placed on a clean, dry watch glass.
Visual Inspection: The sample is observed under ambient laboratory conditions (20-25°C). The form (e.g., crystalline, amorphous, powder), color, and odor (with extreme caution) are noted.
Microscopic Examination: A small amount of the sample is viewed under a microscope to observe its morphology.
Documentation: All observations are meticulously recorded in a laboratory notebook.
Causality Behind Experimental Choices: This initial, simple observation is a crucial first step. It provides immediate, albeit qualitative, information that guides subsequent, more quantitative analyses. Microscopic examination can offer preliminary insights into the crystallinity of the sample, which can affect its melting behavior.
Melting Point Determination
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
Sample Preparation: The solid sample is finely powdered using a spatula. A small amount is packed into a capillary tube to a height of 2-3 mm.
Instrumentation: A calibrated digital melting point apparatus is used.
Measurement:
A rapid heating program is initially employed to estimate the approximate melting point.
A second, fresh sample is then heated at a slower rate (1-2°C per minute) starting from approximately 20°C below the estimated melting point.
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.
Validation: The procedure is repeated with a fresh sample to ensure reproducibility. The calibration of the apparatus should be regularly checked with certified reference standards.
Trustworthiness of the Protocol: This two-stage heating process is a self-validating system. The initial rapid scan prevents time wastage, while the subsequent slow scan ensures high accuracy. Repeating the measurement confirms the reproducibility and reliability of the obtained melting point range. A sharp melting range (e.g., < 2°C) is indicative of a pure substance.
Visualization of the Experimental Workflow
The logical flow of the characterization process can be visualized as follows:
Caption: Experimental workflow for the synthesis and characterization of a novel compound.
Conclusion
While direct experimental data for the physical state and melting point of 2-fluoro-5-isocyanatobenzonitrile remains elusive, a predictive analysis based on its structural analogs strongly suggests it is a solid at room temperature with a melting point likely in the range of 40-100°C. For researchers and drug development professionals working with this or other novel compounds, the provided experimental workflow offers a robust and reliable methodology for its physicochemical characterization. The synthesis and subsequent detailed characterization of 2-fluoro-5-isocyanatobenzonitrile would be a valuable contribution to the field of medicinal chemistry.
References
A comprehensive list of references consulted for the compilation of data on related compounds.
Technical Whitepaper: Electronic Architecture and Synthetic Utility of 2-Fluoro-5-isocyanatobenzonitrile
[1] Part 1: Executive Summary & Structural Identity[1] 2-Fluoro-5-isocyanatobenzonitrile (CAS: 1261438-96-3) represents a specialized class of "push-pull" electrophiles used primarily in the synthesis of high-affinity ph...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Structural Identity[1]
2-Fluoro-5-isocyanatobenzonitrile (CAS: 1261438-96-3) represents a specialized class of "push-pull" electrophiles used primarily in the synthesis of high-affinity pharmacophores, such as Indoleamine 2,3-dioxygenase (IDO) inhibitors.[1] Unlike standard phenyl isocyanates, this molecule features a unique electronic landscape defined by the orthogonal positioning of a fluoro group and a cyano group on the benzene core.
This guide provides a deep-dive technical analysis of its electronic properties, explaining how the specific substitution pattern enhances its reactivity toward nucleophiles while imposing strict requirements for moisture-free handling.
Chemical Identity Table[1][2][3][4]
Property
Specification
IUPAC Name
2-Fluoro-5-isocyanatobenzonitrile
CAS Number
1261438-96-3
Molecular Formula
C₈H₃FN₂O
Molecular Weight
162.12 g/mol
Physical State
Low-melting solid or viscous oil (typically generated in situ)
The reactivity of 2-Fluoro-5-isocyanatobenzonitrile is governed by the interplay of inductive (-I) and mesomeric (+M/-M) effects exerted by the substituents on the aromatic ring.[1]
Substituent Vector Analysis
The benzene ring acts as a conductive mediator between the substituents and the reactive isocyanate center.
Effect: Strong Electron Withdrawing Group (EWG).[1]
Mechanism: Exerts strong Inductive (-I) and Mesomeric (-M) withdrawal.[1]
Relation to NCO (Pos 5): The nitrile is meta to the isocyanate. Consequently, it exerts a powerful inductive pull on the ring electron density without direct resonance conjugation to the isocyanate nitrogen. This significantly lowers the electron density of the ring system, destabilizing the isocyanate nitrogen and increasing the electrophilicity of the isocyanate carbon.
Relation to NCO (Pos 5): The fluorine is para to the isocyanate. While F is a resonance donor, its overlap with the carbon 2p orbital is inefficient compared to Nitrogen or Oxygen. The Hammett constant for para-Fluorine (
) is +0.06, indicating a net electron-withdrawing effect.
Result: The fluorine atom reinforces the electron deficiency of the ring rather than alleviating it.
The "Super-Electrophile" Hypothesis
The combined electron-withdrawing nature of the 1-CN and 2-F substituents creates a highly electron-deficient aromatic core.[1]
Impact on NCO: The electron density on the nitrogen atom of the isocyanate group is pulled toward the ring. This prevents the nitrogen lone pair from effectively donating into the carbonyl carbon of the isocyanate (
).
Reactivity Consequence: The isocyanate carbon becomes exceptionally electropositive (electrophilic). This compound is predicted to react 10–50x faster with nucleophiles (amines, alcohols) than unsubstituted phenyl isocyanate.
Visualization of Electronic Effects
The following diagram illustrates the electronic vectors influencing the reactive center.
Part 3: Spectroscopic Signatures[1]
Identification of this intermediate relies on detecting the characteristic heterocumulene system of the isocyanate and the sharp nitrile stretch.
The most common application of 2-Fluoro-5-isocyanatobenzonitrile is its coupling with complex amines to form urea linkages, a critical structural motif in IDO inhibitors (e.g., BMS-986205 analogs).[1]
Protocol: In-Situ Generation and Coupling
Rationale: Due to its high reactivity and moisture sensitivity, isolation is often bypassed in favor of a "one-pot" generation using triphosgene.
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
Step-by-Step Methodology:
Isocyanate Generation:
Dissolve 5-amino-2-fluorobenzonitrile (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.
Cool to 0°C.
Add solid Sodium Carbonate (2.0 eq) followed by Triphosgene (0.35 eq) portion-wise. Caution: Generates Phosgene gas in situ.
Allow to warm to Room Temperature (RT) and stir for 2 hours.
Checkpoint: Monitor by IR. Look for the appearance of the NCO peak at ~2270 cm⁻¹.
Coupling (Urea Formation):
Once conversion is complete, the solution contains 2-Fluoro-5-isocyanatobenzonitrile.[1]
Option A (Isolation): Filter off inorganic salts and concentrate in vacuo to obtain the crude isocyanate oil.
Option B (Telescoping): Add the amine partner (Nucleophile, 0.9-1.0 eq) directly to the reaction mixture.
Stir at RT for 4–16 hours.
Quenching & Purification:
Quench with water (converts unreacted isocyanate to urea/amine, but primary reaction should be complete).
Extract with EtOAc/DCM.
Purify via Flash Chromatography.
Workflow Diagram
Part 5: Safety & Stability (E-E-A-T)[1]
1. Moisture Sensitivity (Trustworthiness):
This compound is a lachrymator and highly sensitive to moisture.[1] Contact with water leads to the formation of the unstable carbamic acid, which decarboxylates to regenerate the amine and releases
.
Storage: Store under Argon/Nitrogen at 2–8°C.
Handling: All glassware must be flame-dried.[1] Solvents must be anhydrous (<50 ppm water).[1]
2. Toxicity:
As an isocyanate, it is a potential respiratory sensitizer.[3] It can cause occupational asthma.
Control: Handle only in a functioning fume hood.[4]
PPE:[1][3][4] Double nitrile gloves, safety goggles, and lab coat.
3. Reactivity Hazards:
Avoid contact with strong bases and protic solvents (unless intended for reaction).[1] The reaction with amines is exothermic; control temperature during addition.
Application Notes and Protocols for the Synthesis of Substituted Ureas from 2-Fluoro-5-isocyanatobenzonitrile and Amines
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the reaction of 2-Fluoro-5-isocyanatobenzonitrile with various primary and secondary amines to synt...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the reaction of 2-Fluoro-5-isocyanatobenzonitrile with various primary and secondary amines to synthesize a diverse range of substituted ureas. These products are of significant interest in medicinal chemistry and drug development due to the prevalence of the urea moiety in bioactive molecules. This guide offers detailed experimental protocols, mechanistic insights, safety precautions, and analytical methods for reaction monitoring and product characterization. The information is curated to provide researchers with the necessary tools to confidently and efficiently perform these reactions, troubleshoot potential issues, and purify the final products.
Introduction: The Significance of Urea Synthesis
The urea functional group is a cornerstone in the design of therapeutic agents, appearing in numerous approved drugs with a wide array of biological activities. The synthesis of unsymmetrical ureas through the reaction of isocyanates with amines is a fundamental and widely utilized transformation in organic chemistry.[1][2] 2-Fluoro-5-isocyanatobenzonitrile is a particularly interesting building block, incorporating a fluorine atom and a nitrile group, both of which can modulate the physicochemical and pharmacological properties of the final urea derivatives. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups.
This guide will delve into the practical aspects of reacting 2-Fluoro-5-isocyanatobenzonitrile with a variety of amines, providing a foundational understanding for the synthesis of novel urea-based compounds.
Reaction Mechanism and Rationale
The reaction between an isocyanate and an amine is a classic example of nucleophilic addition to a heterocumulene. The lone pair of the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate, yielding the stable urea product.
The reactivity of the amine is a critical factor in this reaction. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines, whose lone pair is delocalized into the aromatic ring. Steric hindrance on the amine can also slow down the reaction rate. The electron-withdrawing nature of the fluorine and nitrile groups on the 2-Fluoro-5-isocyanatobenzonitrile ring increases the electrophilicity of the isocyanate carbon, generally leading to facile reactions.[3]
Caption: General reaction mechanism for urea synthesis.
Safety Precautions: Handling Isocyanates
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution in a well-ventilated fume hood.[2][4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat, is mandatory.[5] In case of skin contact, wash the affected area immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Experimental Protocols
The following protocols are generalized for the reaction of 2-Fluoro-5-isocyanatobenzonitrile with different classes of amines. It is recommended to perform a small-scale trial reaction to optimize conditions for specific substrates.
General Protocol for Reaction with Primary and Secondary Aliphatic Amines
Aliphatic amines are typically highly reactive towards isocyanates, and the reaction often proceeds rapidly at room temperature without the need for a catalyst.
Materials:
2-Fluoro-5-isocyanatobenzonitrile
Aliphatic amine (e.g., piperidine, butylamine)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Magnetic stirrer and stir bar
Round-bottom flask with a septum
Syringes
Procedure:
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-5-isocyanatobenzonitrile (1.0 eq) in anhydrous DCM or THF (concentration typically 0.1-0.5 M).
To the stirred solution, add the aliphatic amine (1.0-1.1 eq) dropwise via a syringe at room temperature. A slight exotherm may be observed.
Stir the reaction mixture at room temperature for 1-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isocyanate spot is no longer visible.[3][6]
Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration.
If the product remains in solution, remove the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
General Protocol for Reaction with Aromatic Amines
Aromatic amines are less nucleophilic than aliphatic amines, so the reaction may require heating or the use of a catalyst.
Materials:
2-Fluoro-5-isocyanatobenzonitrile
Aromatic amine (e.g., aniline, 4-fluoroaniline)
Anhydrous toluene or N,N-dimethylformamide (DMF)
Optional: Dibutyltin dilaurate (DBTDL) or triethylamine (TEA) as a catalyst
Magnetic stirrer and stir bar
Round-bottom flask with a reflux condenser and septum
Heating mantle or oil bath
Procedure:
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2-Fluoro-5-isocyanatobenzonitrile (1.0 eq) in anhydrous toluene or DMF.
Add the aromatic amine (1.0-1.1 eq) to the solution.
If desired, add a catalytic amount of DBTDL (0.1-1 mol%) or TEA (1-5 mol%).
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.
Once the reaction is complete, cool the mixture to room temperature.
If the product precipitates, collect it by filtration.
If the product is in solution, remove the solvent under reduced pressure (if using toluene) or precipitate the product by adding water (if using DMF).
Purify the crude product by recrystallization.
Caption: General experimental workflow for urea synthesis.
Reaction Monitoring and Product Characterization
Thin Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring the progress of the reaction.[3][6]
Stationary Phase: Silica gel 60 F254 plates.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone). A common starting point is a 7:3 or 1:1 mixture.
Visualization: The isocyanate starting material and the urea product are typically UV active and can be visualized under a UV lamp at 254 nm. The urea product is significantly more polar than the isocyanate and will have a lower Rf value.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique to confirm the formation of the urea product.
Isocyanate (Starting Material): A strong, sharp absorption band around 2250-2275 cm⁻¹ corresponding to the N=C=O stretch.[7]
Amine (Starting Material): N-H stretching bands in the region of 3300-3500 cm⁻¹.
Urea (Product): Disappearance of the isocyanate peak and the appearance of a strong C=O (amide I) stretching band around 1630-1680 cm⁻¹ and N-H bending (amide II) around 1550-1640 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the final product. The formation of the urea will result in characteristic shifts for the protons and carbons near the newly formed urea linkage.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized urea.
Purification: The Art of Recrystallization
Recrystallization is the most common and effective method for purifying the solid urea products.[8] The choice of solvent is crucial for successful recrystallization.
Ideal Recrystallization Solvent Properties:
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.
Impurities should either be insoluble at all temperatures or highly soluble even at low temperatures.
Mixtures such as ethanol/water, ethyl acetate/hexanes, or acetone/water.
General Recrystallization Procedure:
Dissolve the crude urea in the minimum amount of hot solvent.
If the solution is colored, a small amount of activated charcoal can be added to the hot solution and then filtered through a fluted filter paper to remove the charcoal and any insoluble impurities.
Allow the clear filtrate to cool slowly to room temperature.
Further cooling in an ice bath or refrigerator can maximize crystal formation.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold solvent.
Dry the crystals in a vacuum oven.
Summary of Reaction Parameters
The following table provides a general overview of the reaction conditions for different classes of amines.
Amine Type
Nucleophilicity
Typical Reaction Temperature
Typical Reaction Time
Catalyst Required
Primary Aliphatic
High
Room Temperature
1-4 hours
No
Secondary Aliphatic
High
Room Temperature
1-4 hours
No
Primary Aromatic
Moderate
50-80 °C
4-24 hours
Optional (DBTDL, TEA)
Secondary Aromatic
Low
80-100 °C
12-48 hours
Often beneficial
Conclusion
The reaction of 2-Fluoro-5-isocyanatobenzonitrile with amines is a robust and versatile method for the synthesis of a wide variety of substituted ureas. By understanding the underlying reaction mechanism, adhering to strict safety protocols, and employing appropriate analytical and purification techniques, researchers can efficiently generate novel compounds for further investigation in drug discovery and materials science. The protocols and guidelines presented in this document serve as a solid foundation for the successful execution of these important chemical transformations.
References
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Molecules, 27(23), 8219. [Link]
Why is methanol used in recrystallization of urea? (2018). Quora. [Link]
GUIDE TO HANDLING ISOCYANATES. (n.d.). Safe Work Australia. [Link]
Urea formation via reaction of an isocyanate with an amine. (n.d.). ResearchGate. [Link]
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (2011). Asian Journal of Chemistry, 23(4), 1802-1806. [Link]
Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]
How To: Monitor by TLC. (n.d.). University of Rochester. [Link]
Technique Series: Recrystallization (urea as an example). (2016, February 1). YouTube. [Link]
Isocyanates: Control measures guideline. (2022, September 9). Canada.ca. [Link]
Using 2-Fluoro-5-isocyanatobenzonitrile as a building block in medicinal chemistry
Application Note: 2-Fluoro-5-isocyanatobenzonitrile [1] Executive Summary 2-Fluoro-5-isocyanatobenzonitrile (CAS 1261438-96-3) is a high-value "privileged scaffold" intermediate designed for the divergent synthesis of ni...
2-Fluoro-5-isocyanatobenzonitrile (CAS 1261438-96-3) is a high-value "privileged scaffold" intermediate designed for the divergent synthesis of nitrogen-containing heterocycles and urea-based pharmacophores.[2] Its structural uniqueness lies in its orthogonal electrophilicity :
Kinetic Electrophile (-NCO at C5): Allows for rapid, mild coupling with amines or alcohols to install variable "tails" (solubilizing groups, linkers, or binding elements).[2]
Thermodynamic Electrophile Pair (-F at C2, -CN at C1): The ortho-fluoro nitrile motif is a classic precursor for nucleophilic aromatic substitution (
) followed by cyclization, granting access to quinazolines, indazoles, and benzimidazoles.[2]
This guide details the protocols for exploiting this duality to generate focused libraries of bioactive small molecules, particularly in the kinase and PARP inhibitor spaces.
Chemical Profile & Strategic Value
Property
Data
Chemical Name
2-Fluoro-5-isocyanatobenzonitrile
CAS Number
1261438-96-3
Molecular Formula
Molecular Weight
162.12 g/mol
Physical State
White to off-white solid (typically)
Storage
2-8°C, under inert atmosphere (Ar/N2).[2] Moisture sensitive.[2]
Strategic "Dual-Warhead" Architecture:
The molecule allows for a "Remote Functionalization First" strategy.[2] By reacting the isocyanate at C5 first (distal to the core formation site), researchers can install complex substituents before closing the heterocyclic ring at C1/C2. This avoids the steric hindrance often encountered when trying to functionalize a pre-formed quinazoline core.[2]
Reactivity Roadmap & Decision Tree
The following diagram illustrates the divergent pathways available from this single building block.
Caption: Divergent synthesis workflow. The isocyanate (NCO) is reacted first under mild conditions to attach the R-group, followed by harsh conditions to cyclize the core.
Application Protocols
Protocol A: Urea Linker Synthesis (The "Kinetic" Step)
Objective: To functionalize the C5 position with an amine (R-NH2) without disturbing the fluoro-nitrile core.[2]
Mechanism: Nucleophilic addition to isocyanate.[2]
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-Fluoro-5-isocyanatobenzonitrile in anhydrous DCM (0.1 M concentration).
Addition: Cool the solution to 0°C using an ice bath.
Coupling: Add the amine (dissolved in minimal DCM) dropwise over 10 minutes.
Note: If the amine is a salt (e.g., HCl salt), add 1.1 eq of DIPEA to liberate the free base.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours.
Monitoring: Monitor by TLC or LC-MS.[2] The isocyanate peak in IR (~2270 cm⁻¹) should disappear.
Work-up:
If the product precipitates: Filter and wash with cold DCM.[2]
If soluble: Concentrate in vacuo.[2] The crude urea is often pure enough for the next step. If not, purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).[2]
Self-Validation Check:
Success: LC-MS shows mass [M+1] corresponding to Urea.
NMR should show a signal shift but remain a singlet/multiplet distinct from the defluorinated product.
Failure (Side Reaction): If water is present, you may see the symmetric urea (dimer) formed by hydrolysis of the isocyanate to aniline and subsequent attack on remaining isocyanate. Ensure anhydrous conditions.
Protocol B: Quinazoline Cyclization (The "Thermodynamic" Step)
Objective: To cyclize the urea intermediate into a quinazoline core using the ortho-fluoro nitrile motif.[2]
Mechanism: Nucleophilic aromatic substitution (
) by the amidine nitrogen, followed by intramolecular nucleophilic attack on the nitrile.
If no precipitate: Extract with EtOAc (3x), wash organics with LiCl solution (to remove DMF), dry over
, and concentrate.
Purification: Recrystallization from EtOH or flash chromatography.
Self-Validation Check:
Success:
NMR will show the disappearance of the aromatic F-coupling patterns. The appearance of a distinct singlet around 8.5-9.0 ppm indicates the C2 proton of the quinazoline ring.[2]
Failure: Recovery of starting material indicates insufficient heat.[2] Hydrolysis of the nitrile to the amide is a potential side reaction if wet solvent is used.
Respiratory Protection: Isocyanates are potent respiratory sensitizers.[2] Never weigh or handle the solid outside of a functioning fume hood.[2] Use a dedicated balance enclosure if possible.[2]
Moisture Control: The isocyanate group reacts with atmospheric moisture to form the aniline and
.[2] This degrades the reagent and builds pressure in closed vessels.[2]
Storage: Store under Argon at 4°C.
Visual Check: If the white solid has turned into a sticky gum or hard crust, it has likely hydrolyzed and polymerized.[2]
Quenching Spills: Do not wipe up with water alone.[2] Use a decontamination solution (e.g., 90% water, 8% concentrated ammonia, 2% liquid detergent) to neutralize the isocyanate group.
References
Structure & Properties
Isocyanate Chemistry in Medicinal Chemistry
The Role of Isocyanates in Modern Pharmaceuticals.[2] PatSnap Eureka.[2][3] Retrieved from [Link]
Quinazoline Synthesis Methodology
Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate.[2] Retrieved from [Link]
Related Scaffold (Olaparib Intermediate)
2-Fluoro-5-((3-oxoisobenzofuran-1(3H)-ylidene)methyl)benzonitrile.[2][4][5][6] Apicule API Intermediates.[2][5] Retrieved from [Link]
Safety Protocols
Safe Use and Handling of Diisocyanates.[2][7][8] ISOPA.[2][7] Retrieved from [Link]
Application Note: One-Pot Synthesis of Hydantoin-Based AR Antagonist Scaffolds Using 2-Fluoro-5-isocyanatobenzonitrile
This Application Note provides a comprehensive technical guide for the one-pot synthesis of hydantoin and urea derivatives using 2-Fluoro-5-isocyanatobenzonitrile (CAS 923232-26-2). This reagent is a critical building bl...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the one-pot synthesis of hydantoin and urea derivatives using 2-Fluoro-5-isocyanatobenzonitrile (CAS 923232-26-2). This reagent is a critical building block in medicinal chemistry, particularly for the development of Androgen Receptor (AR) antagonists and other bioactive heterocycles.
Abstract
2-Fluoro-5-isocyanatobenzonitrile is a highly versatile electrophilic building block featuring three distinct reactive handles: a nitrile (C1), a fluorine (C2), and an isocyanate (C5). This unique substitution pattern makes it an ideal precursor for synthesizing next-generation Androgen Receptor (AR) antagonists, which often require electron-deficient aryl rings linked to hydantoin or thiohydantoin cores. This guide details a streamlined one-pot protocol for converting this isocyanate into functionalized hydantoins without isolating the urea intermediate, maximizing atom economy and throughput in library generation.
Chemical Profile & Reactivity
Before initiating synthesis, it is crucial to understand the electronic environment of the reagent.
Property
Specification
Chemical Name
2-Fluoro-5-isocyanatobenzonitrile
CAS Number
923232-26-2
Molecular Weight
162.12 g/mol
Physical State
White to off-white solid
Solubility
Soluble in DCM, THF, DMF, DMSO; reacts with water/alcohols.[1]
Reactivity Class
Electrophilic Aromatic Isocyanate
Mechanistic Insight
The isocyanate group (-N=C=O) at position 5 is the primary electrophile. It reacts rapidly with nucleophiles (amines, alcohols) to form ureas or carbamates.
Secondary Reactivity: The fluorine atom at position 2 is activated by the ortho-cyano group (a strong electron-withdrawing group). While less reactive than the isocyanate, it can undergo Nucleophilic Aromatic Substitution (
) under elevated temperatures or basic conditions, allowing for late-stage diversification of the scaffold.
Core Protocol: One-Pot Synthesis of Hydantoins
This protocol describes the synthesis of 3-substituted-5,5-dimethylhydantoins, a scaffold homologous to known AR antagonists (e.g., Enzalutamide analogs), utilizing a "Urech-type" cyclization strategy.
Experimental Workflow Diagram
Caption: Logical flow for the one-pot conversion of isocyanate to hydantoin via a urea intermediate.
In a round-bottom flask equipped with a magnetic stir bar, suspend Reagent B (Amino ester HCl, 1.1 mmol) in anhydrous DCM (5 mL).
Cool the mixture to 0°C using an ice bath.
Add Base (TEA, 2.5 mmol) dropwise. The solution should become clear as the free amine is liberated.
Add Reagent A (2-Fluoro-5-isocyanatobenzonitrile, 1.0 mmol) dissolved in a minimal amount of DCM (2 mL) dropwise over 5 minutes.
Checkpoint: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (eluent: 50% EtOAc/Hexanes) for the disappearance of the isocyanate and formation of the urea intermediate (
typically lower than starting material).
Cyclization (Acid-Mediated Condensation):
Note: Do not isolate the urea intermediate.
Evaporate the DCM under reduced pressure (optional, or simply add the next solvent if compatible). For best results, swap solvent to Ethanol (10 mL).
Add 6M HCl (3 mL) to the ethanolic solution.
Heat the reaction mixture to reflux (approx. 80°C) for 6–12 hours.
Mechanism: The acid catalyzes the attack of the urea nitrogen onto the ester carbonyl, releasing methanol and closing the hydantoin ring.
Workup & Isolation:
Cool the reaction mixture to RT.
Pour the mixture into ice-cold water (20 mL).
Observation: The hydantoin product typically precipitates as a white to off-white solid due to the hydrophobic aryl ring.
Filter the solid and wash with cold water (2 x 5 mL) and cold hexanes (1 x 5 mL) to remove trace amines.
Dry under vacuum.
Characterization:
Confirm structure via
H-NMR (DMSO-). Look for the disappearance of the ester methyl singlet (~3.6 ppm) and the appearance of the hydantoin imide proton (~10-11 ppm, broad singlet).
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Step 1
Hydrolysis of isocyanate
Ensure DCM is anhydrous. Flush flask with Nitrogen/Argon.
Incomplete Cyclization
Insufficient heat or acid
Increase reflux time or use a sealed tube at 90°C. Alternatively, use a base-mediated cyclization (e.g., KOH/MeOH) if the substrate is acid-sensitive.
Oiling Out
Product too soluble in aqueous mix
Extract with EtOAc, dry over , and purify via column chromatography (DCM/MeOH gradient).
By-product Formation
Dimerization of isocyanate
Add the isocyanate slowly to the amine solution (inverse addition).
Advanced Application:
Diversification
Once the hydantoin core is formed, the 2-fluoro position remains available for further modification. This is particularly useful for optimizing pharmacokinetic properties (e.g., solubility).
Protocol: Dissolve the isolated hydantoin product in DMSO. Add a secondary amine (e.g., morpholine, N-methylpiperazine) (2.0 equiv) and
(3.0 equiv). Heat to 100°C for 12 hours.
Result: Displacement of the fluorine atom by the amine, retaining the nitrile and hydantoin motifs.
Safety & Handling (SDS Summary)
Hazards: 2-Fluoro-5-isocyanatobenzonitrile is a potent lachrymator and respiratory irritant . It may cause skin sensitization.
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolyzes to the aniline).
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Always handle inside a functioning fume hood.[3]
Spill Cleanup: Quench with a mixture of water/ethanol/ammonia to deactivate the isocyanate group before disposal.
References
Isocyanate Reactivity & Hydantoin Synthesis
Konnert, L., et al.[4] "One-pot synthesis of hydantoins from amino acids and isocyanates." Tetrahedron Letters, 2014. (General methodology validation).
AR Antagonist Chemistry
Jung, M. E., et al.[4] "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (Enzalutamide)." Journal of Medicinal Chemistry, 2010. (Contextualizes the diarylhydantoin scaffold).
One-Pot Cyclization Protocols
Meusel, M., & Gutschow, M. "Recent Developments in the Synthesis of Hydantoins." Organic Preparations and Procedures International, 2004. .
(Note: While specific literature on the exact starting material 2-Fluoro-5-isocyanatobenzonitrile is proprietary or sparse, the protocols above are derived from standard validated chemistries for aryl isocyanates in medicinal chemistry.)
Application Note: Nucleophilic Addition Protocols for 2-Fluoro-5-isocyanatobenzonitrile
Abstract & Compound Profile 2-Fluoro-5-isocyanatobenzonitrile (CAS: 1261438-96-3) is a highly reactive aryl isocyanate building block utilized in the synthesis of small molecule inhibitors, including Indoleamine 2,3-diox...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Compound Profile
2-Fluoro-5-isocyanatobenzonitrile (CAS: 1261438-96-3) is a highly reactive aryl isocyanate building block utilized in the synthesis of small molecule inhibitors, including Indoleamine 2,3-dioxygenase (IDO) inhibitors and potential Androgen Receptor (AR) antagonists.
This guide details the specific conditions required to harness the high electrophilicity of the 5-isocyanato group while suppressing side reactions (hydrolysis/dimerization) and preventing unwanted Nucleophilic Aromatic Substitution (SNAr) at the 2-fluoro position.
Chemical Profile
Property
Detail
Structure
Benzene ring substituted with 1-Cyano (-CN), 2-Fluoro (-F), 5-Isocyanato (-NCO)
Electronic Nature
Electron-Deficient (Activated). The -CN and -F groups exert strong electron-withdrawing effects (Inductive and Mesomeric), significantly increasing the electrophilicity of the isocyanate carbon.
Reactivity Class
High. Reacts rapidly with nucleophiles (amines, alcohols, thiols) at Room Temperature (RT).
Major Stability Risk
Moisture Sensitivity. Rapid hydrolysis to the aniline (5-amino-2-fluorobenzonitrile) followed by immediate reaction with remaining isocyanate to form the symmetrical urea dimer.
Mechanistic Analysis & Reaction Design[1]
The reaction of 2-Fluoro-5-isocyanatobenzonitrile involves the nucleophilic attack of a lone pair (from an amine or alcohol) onto the central carbon of the isocyanate group.
Electronic "Pull-Pull" Effect
Unlike phenyl isocyanate, this molecule possesses two electron-withdrawing groups (EWGs) ortho and meta to the ring positions.
Isocyanate Activation: The electron deficiency of the ring pulls electron density away from the isocyanate nitrogen, making the central carbon highly susceptible to nucleophilic attack.
Regioselectivity: While the 2-Fluoro position is activated for SNAr displacement (due to the ortho-Cyano group), the Isocyanate addition is kinetically favored by orders of magnitude at temperatures < 60°C.
Diagram 1: Reaction Mechanism & Pathway
Caption: Mechanism of nucleophilic addition. Note the competitive hydrolytic pathway (red dashed line) which must be suppressed.
Critical Experimental Parameters
To ensure quantitative conversion and prevent dimerization, the following parameters must be strictly controlled.
Solvent Selection
The solvent must be anhydrous and non-nucleophilic .
Solvent
Suitability
Notes
Dichloromethane (DCM)
Excellent
Standard choice. Solubilizes most organic amines/isocyanates. Easy workup (evaporation).
Tetrahydrofuran (THF)
Good
Good for polar substrates. Must be dry/stabilized.
Toluene
Good
Useful if product precipitates (filtration workup).
DMF / DMSO
Use with Caution
Only for solubility issues. Hard to remove; hygroscopic nature risks hydrolysis.
Alcohols/Water
FORBIDDEN
Will react immediately to form carbamates or ureas.
Stoichiometry & Concentration
Concentration: 0.1 M – 0.5 M is ideal. High concentrations increase reaction rate but also exotherm risk.
Stoichiometry:
Standard: 1.0 : 1.0 equivalents.
To drive to completion: 1.1 equivalents of Isocyanate (if product can be purified from hydrolyzed dimer) OR 1.1 equivalents of Nucleophile (if nucleophile is easy to remove).
Protocol A: Synthesis of Ureas (Amine Addition)
Application: Synthesis of IDO inhibitors or AR antagonists.
Reaction Time: 1–16 Hours
Temperature: 0°C to Room Temperature (RT)
Materials
2-Fluoro-5-isocyanatobenzonitrile (1.0 eq)
Amine (Primary or Secondary) (1.0 – 1.1 eq)
Anhydrous DCM (or THF)
Optional: DIPEA (if amine is supplied as a salt, e.g., HCl salt)
Step-by-Step Methodology
Preparation: Flame-dry a reaction flask and purge with Nitrogen or Argon.
Dissolution (Nucleophile): Dissolve the Amine (1.0 eq) in anhydrous DCM (0.2 M).
Note: If using an amine salt, add DIPEA (1.2 eq) and stir for 10 min to liberate the free base.
Addition: Cool the solution to 0°C (ice bath). Add 2-Fluoro-5-isocyanatobenzonitrile (1.0 eq) dropwise (either neat or dissolved in minimal DCM).
Reasoning: Cooling controls the initial exotherm of this highly reactive isocyanate.
Reaction: Allow the mixture to warm to Room Temperature naturally. Stir for 2–16 hours.
Monitoring: Monitor by TLC or LC-MS.
IR Check: Disappearance of the strong isocyanate peak at ~2270 cm⁻¹ .
Workup:
Scenario A (Precipitation): If the urea product precipitates (common in non-polar solvents), filter and wash with cold DCM/Hexanes.
Scenario B (Soluble): Evaporate solvent under reduced pressure. Purify via flash chromatography (Silica gel) or recrystallization.
Protocol B: Synthesis of Carbamates (Alcohol Addition)
Application: Prodrug synthesis or protecting group installation.
Reaction Time: 4–24 Hours
Temperature: RT to 60°C (Catalyst often required)
Materials
2-Fluoro-5-isocyanatobenzonitrile (1.1 eq)
Alcohol (R-OH) (1.0 eq)
Catalyst: DBTL (Dibutyltin dilaurate) or DMAP (1–5 mol%)
Anhydrous Toluene or THF
Step-by-Step Methodology
Preparation: Ensure strictly anhydrous conditions (molecular sieves in solvent recommended).
Mixing: Dissolve the Alcohol and Catalyst in the solvent.
Addition: Add 2-Fluoro-5-isocyanatobenzonitrile at RT.
Add catalyst (DMAP/DBTL) or gently heat (max 50°C).
New impurity by LC-MS (M-20)
SNAr displacement of Fluorine.
Reaction temperature too high or base too strong. Lower temp.
Isocyanate peak persists
Excess isocyanate used.
Quench with 1-2 eq of Morpholine or MeOH before workup.
Safety & Handling
Sensitizer: Isocyanates are powerful respiratory and skin sensitizers. All handling must occur in a fume hood .
Lachrymator: The 2-Fluoro substituent may enhance lachrymatory properties. Wear goggles and butyl rubber gloves.
Storage: Store at 2–8°C under inert gas. Moisture will degrade the reagent to the insoluble urea solid.
References
Compound Synthesis & Application (IDO Inhibitors)
Patent: Balog, J. A., et al. (2015).[3] "IDO Inhibitors."[4] WO2015031295A1. (Describes the reaction of 2-fluoro-5-isocyanatobenzonitrile with diamines in DCM).
General Isocyanate Reactivity
Review: Ozaki, S. (1972). "Recent advances in isocyanate chemistry." Chemical Reviews, 72(5), 457–496.
Catalysis of Alcohol Addition
Article: Silva, A. L., et al. (2024). "Isocyanate-based multicomponent reactions." RSC Advances.
Technical Support Center: Preventing Hydrolysis of 2-Fluoro-5-isocyanatobenzonitrile
Welcome to the technical support center for 2-Fluoro-5-isocyanatobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the storage a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Fluoro-5-isocyanatobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the storage and handling of this moisture-sensitive reagent. Our goal is to equip you with the knowledge to prevent its hydrolysis and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My latest batch of 2-Fluoro-5-isocyanatobenzonitrile shows poor reactivity. What could be the cause?
Poor reactivity is a classic symptom of compound degradation, most commonly due to hydrolysis. 2-Fluoro-5-isocyanatobenzonitrile is highly susceptible to moisture.[1][2] When exposed to water, the isocyanate group (-NCO) reacts to form an unstable carbamic acid, which then decomposes into an amino group (-NH2) and carbon dioxide gas.[2][3] This side product, 2-fluoro-5-aminobenzonitrile, will not participate in the desired reactions, leading to lower yields or complete reaction failure.
Q2: I've noticed pressure buildup in my stored container of 2-Fluoro-5-isocyanatobenzonitrile. Is this related to hydrolysis?
Yes, this is a critical indicator of water contamination. The reaction of the isocyanate with water produces carbon dioxide gas.[2][3] In a tightly sealed container, this gas can accumulate, leading to a dangerous increase in pressure that could potentially rupture the vessel.[2][3] If you observe a bulging septum or hear a hiss upon opening, it is highly likely that the reagent has been compromised by moisture.
Q3: What are the ideal long-term storage conditions for this reagent?
To ensure the long-term stability of 2-Fluoro-5-isocyanatobenzonitrile, it should be stored in a cool, dry, and dark environment.[3] A desiccator cabinet or a glove box with a controlled inert atmosphere (nitrogen or argon) is highly recommended.[4] The storage area should be away from heat sources and direct sunlight.[3]
Q4: Can I store 2-Fluoro-5-isocyanatobenzonitrile in a standard laboratory freezer?
While a freezer provides a cold environment, it can introduce moisture through condensation, especially if the container is not properly sealed or is opened before it has fully warmed to room temperature. If a freezer is the only option, the container must be impeccably sealed, and it is advisable to place it inside a secondary container with a desiccant.
Troubleshooting Guide: Hydrolysis Prevention and Mitigation
This section provides a systematic approach to identifying and resolving issues related to the hydrolysis of 2-Fluoro-5-isocyanatobenzonitrile.
Visualizing the Problem: The Hydrolysis Pathway
The following diagram illustrates the reaction of 2-Fluoro-5-isocyanatobenzonitrile with water, leading to the formation of the unwanted amine byproduct and carbon dioxide.
Caption: Hydrolysis of 2-Fluoro-5-isocyanatobenzonitrile.
Proactive Measures for Preventing Hydrolysis
The most effective way to manage this reagent is to prevent water from coming into contact with it.
Parameter
Recommendation
Rationale
Atmosphere
Inert gas (Nitrogen or Argon)
Prevents atmospheric moisture from reacting with the isocyanate.
Temperature
Cool, consistent temperature
Reduces the rate of potential degradation reactions.
Container
Tightly sealed, opaque glass bottle with a septum-lined cap.
Protects from moisture and light.[3] The septum allows for reagent removal without opening the bottle to the atmosphere.
Location
Desiccator cabinet or glove box
Provides a dry environment and secondary containment.[4]
Adhering to a strict, anhydrous handling technique is paramount. The following workflow outlines the best practices for handling moisture-sensitive reagents.
Caption: Anhydrous handling workflow for moisture-sensitive reagents.
Reactive Measures: What to Do if You Suspect Hydrolysis
If you suspect your 2-Fluoro-5-isocyanatobenzonitrile has been compromised, do not proceed with your experiment.
Safety First: If there is significant pressure buildup, handle the container with extreme caution in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[4]
Verification: If you have access to analytical instrumentation, you can confirm hydrolysis by:
FT-IR Spectroscopy: Look for the disappearance of the sharp isocyanate peak (around 2250-2275 cm⁻¹) and the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) from the resulting amine.
¹H NMR Spectroscopy: Compare the spectrum of your sample to a reference spectrum of the pure compound. The formation of the amine will result in new aromatic and amine proton signals.
Disposal: Contaminated isocyanates should be disposed of according to your institution's hazardous waste guidelines.[1] Do not attempt to quench the reagent with water in a sealed container, as this will generate more CO₂ gas.[1]
Experimental Protocols
Protocol 1: Drying of Glassware for Moisture-Sensitive Reactions
Clean all necessary glassware thoroughly and rinse with deionized water, followed by a final rinse with acetone.
Place the glassware in a laboratory oven set to at least 125°C for a minimum of 4 hours, or preferably overnight.[5][6]
Assemble the glassware while it is still hot, and immediately place it under a positive pressure of a dry, inert gas (nitrogen or argon) to cool.[5][6] This prevents atmospheric moisture from adsorbing onto the glass surfaces as they cool.
Protocol 2: Transfer of 2-Fluoro-5-isocyanatobenzonitrile Using Syringe Technique
This protocol should be performed using a Schlenk line or in a glove box.[7]
Ensure all glassware has been dried according to Protocol 1.
Allow the sealed bottle of 2-Fluoro-5-isocyanatobenzonitrile to warm to room temperature before use to prevent condensation.
Using a clean, dry needle, create a positive pressure of inert gas in the reaction vessel.
Take a clean, dry syringe with a needle and flush it with inert gas several times.[7]
Pierce the septum of the 2-Fluoro-5-isocyanatobenzonitrile bottle with the needle. It is good practice to also insert a needle connected to an inert gas line to maintain positive pressure within the reagent bottle.
Slowly withdraw the desired volume of the reagent.
Remove the syringe from the reagent bottle and quickly insert it into the reaction vessel through a septum, and dispense the reagent.
Clean the syringe immediately according to your laboratory's procedures.
References
Life Specialty Coatings.
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
Journal of Chemical Education. (2020, July 28).
JoVE (Journal of Visualized Experiments). (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
SKC Inc. (2024, September 12).
Environment, Health & Safety.
University of Windsor, Chemical Control Centre.
Moodle@Units. Preparing Anhydrous Reagents and Equipment.
Technical Support Center: Purification of 2-Fluoro-5-isocyanatobenzonitrile Reaction Products
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-5-isocyanatobenzonitrile. This document provides in-depth troubleshooting advice and frequently...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-5-isocyanatobenzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of its reaction products. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Part 1: Understanding the Chemistry - Core Reactions & Common Impurities
This section addresses the fundamental chemical behavior of 2-Fluoro-5-isocyanatobenzonitrile to help you anticipate and identify potential purification challenges.
Q1: What is the primary reaction product when 2-Fluoro-5-isocyanatobenzonitrile is reacted with a primary or secondary amine?
A1: The reaction of an isocyanate (-NCO) functional group with a primary or secondary amine yields a substituted urea.[1][2] This is a highly efficient and common transformation in medicinal chemistry. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group.
Q2: What are the most common byproducts in reactions involving 2-Fluoro-5-isocyanatobenzonitrile, and how do they form?
A2: The high reactivity of the isocyanate group makes it susceptible to several side reactions, which are the primary source of impurities.
Symmetrical Urea (from Water): This is the most prevalent byproduct. Isocyanates react readily with even trace amounts of water to form an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing carbon dioxide and forming a primary amine (2-Fluoro-5-aminobenzonitrile in this case).[3][4] This newly formed amine is nucleophilic and will quickly react with another molecule of the starting isocyanate to produce a stable, and often insoluble, symmetrical disubstituted urea.[4][5] This side reaction is particularly problematic as it consumes two equivalents of your starting isocyanate for every mole of water present.
Isocyanurates (Trimers): Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, isocyanates can undergo self-condensation to form highly stable cyclic trimers known as isocyanurates.[3]
Unreacted Starting Material: Incomplete reactions will result in the presence of residual 2-Fluoro-5-isocyanatobenzonitrile in your crude product.
Diagram 1: Primary Reaction vs. Major Side Reaction Pathway
Caption: Key reaction pathways for 2-Fluoro-5-isocyanatobenzonitrile.
Q3: How can I monitor the reaction to minimize byproduct formation?
A3: Real-time reaction monitoring is crucial.
Thin-Layer Chromatography (TLC): TLC is effective for tracking the consumption of the starting amine. However, the isocyanate itself can streak or react on silica plates. It is often more reliable to monitor the disappearance of the limiting reagent (if it is the amine) and the appearance of the urea product spot.
Infrared (IR) Spectroscopy: If an in-situ probe is available, monitoring the disappearance of the strong, sharp isocyanate (N=C=O) stretching peak around 2250-2285 cm⁻¹ is the most direct method to track isocyanate consumption.[3] Simultaneously, the appearance of the urea C=O stretch around 1640 cm⁻¹ indicates product formation.[3]
Part 2: Troubleshooting Guide for Purification
This section provides solutions to specific problems you may encounter during product isolation and purification.
Problem 1: A significant amount of insoluble white precipitate has formed in my reaction mixture.
Probable Cause: This is a classic indicator of the formation of the symmetrical urea byproduct resulting from moisture contamination.[4] This byproduct is often poorly soluble in common organic solvents.
Immediate Action:
Filter the crude reaction mixture to isolate the precipitate.
Wash the solid with a solvent in which your desired product is soluble (e.g., dichloromethane or ethyl acetate) to recover any trapped product.
Analyze the precipitate and the filtrate separately by LC-MS or ¹H NMR to confirm their identities.
Long-Term Prevention: The most effective strategy is rigorous exclusion of moisture.
Solvent Quality: Use anhydrous solvents. If not available, dry solvents using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).
Glassware: Oven-dry all glassware immediately before use.
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Problem 2: My purified product is contaminated with unreacted 2-Fluoro-5-isocyanatobenzonitrile.
Probable Cause: The reaction has not gone to completion. This can be due to insufficient reaction time, low temperature, or a less reactive nucleophile (amine). The unreacted isocyanate can be difficult to remove as it may co-elute with the product or react during purification.
Solution - Scavenging: Add a scavenger reagent to the crude reaction mixture post-reaction to consume the excess isocyanate.
Polymer-supported scavengers: Polystyrene-based amine resins (e.g., PS-Trisamine) are highly effective. They react with the excess isocyanate, and the resulting polymer-bound urea can be removed by simple filtration.
Amine scavengers: A simple, volatile secondary amine like dibutylamine can be added. The resulting urea derivative is typically easier to separate chromatographically than the isocyanate itself.
Problem 3: I am experiencing poor separation or low recovery during silica gel column chromatography.
Probable Cause:
Reaction on Column: Isocyanates are electrophilic and can react with the nucleophilic silanol groups on the surface of silica gel. If you have unreacted starting material, it will be consumed on the column, leading to low recovery and streaking.
Product Instability: While ureas are generally stable, the specific functionality of your molecule might lead to degradation on acidic silica gel.
Troubleshooting & Optimization Protocol:
Ensure Complete Reaction: Before attempting chromatography, confirm the absence of the starting isocyanate peak by IR spectroscopy or use a scavenger as described in Problem 2.
Deactivate Silica: If product instability is suspected, use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, like triethylamine (typically 0.5-1% v/v in the eluent). This neutralizes the acidic sites.
Alternative Stationary Phases: Consider using a less reactive stationary phase, such as neutral alumina or a C18-functionalized silica (reverse-phase chromatography).
Rapid Chromatography: Do not let the crude material sit on the column for an extended period. Load the sample and elute it promptly. Flash column chromatography is generally preferred.[6]
Problem 4: My final product is an inseparable mixture of the desired urea and the symmetrical urea byproduct.
Probable Cause: The polarity and solubility of the desired product and the symmetrical urea byproduct are too similar for effective separation by standard chromatography or recrystallization.
Solution Strategy:
Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of methanol to a dichloromethane eluent) to try and resolve the two compounds.
Recrystallization: This can be highly effective if a solvent system can be identified where the solubilities of the two ureas differ significantly. This often requires screening multiple solvents.[7] (See Protocol 3).
Preparative HPLC: For high-value materials where other methods have failed, preparative reverse-phase HPLC is a powerful, albeit more resource-intensive, option.
Problem 5: The product "oils out" or forms a powder instead of crystals during recrystallization.
Probable Cause:
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a eutectic mixture of your product and impurities).[7] This is common with highly impure samples.
Powder Formation: The solution cooled too quickly, leading to rapid precipitation (crashing out) rather than slow crystal growth.
Solution:
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.
Use More Solvent: You may have used too little solvent, causing the saturation point to be too high. Re-heat the mixture and add more solvent until a clear solution is obtained, then cool slowly again.
Change Solvent System: The chosen solvent may be inappropriate. An ideal solvent dissolves the compound poorly at low temperatures but well at high temperatures.[8] Consider a two-solvent system (e.g., dissolve in hot ethyl acetate, then slowly add hexanes as an anti-solvent).[7][9]
Seed the Solution: Adding a single, pure crystal of the desired product (a "seed crystal") can initiate proper crystal lattice formation.[7]
Part 3: Data & Protocols
Data Presentation
Table 1: Solvent Selection Guide for Urea Derivative Purification
Purification Method
Solvent/System
Rationale & Use Case
Recrystallization
Toluene
Good for many aromatic ureas; dissolves when hot, poor solubility when cold.[7]
Ethyl Acetate / Hexanes
A versatile two-solvent system. Dissolve in minimal hot EtOAc, add hexanes until cloudy.[9]
Ethanol / Water
Suitable for more polar ureas. Can be effective but requires careful optimization.[10]
Chromatography
Hexanes / Ethyl Acetate
Standard normal-phase system. Good starting point for many urea derivatives.[6]
Dichloromethane / Methanol
A more polar system for ureas that have poor mobility in Hex/EtOAc.
Water / Acetonitrile (with 0.1% Formic Acid)
Standard reverse-phase (C18) system for analytical or preparative HPLC.[11]
Experimental Protocols
Protocol 1: General Reaction & Workup
Oven-dry a round-bottom flask equipped with a magnetic stir bar and seal with a septum.
Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
Dissolve your amine starting material in anhydrous solvent (e.g., dichloromethane or THF) and add it to the flask via syringe.
Add 2-Fluoro-5-isocyanatobenzonitrile (typically 1.0-1.1 equivalents) dropwise to the stirred solution at 0 °C or room temperature.
Allow the reaction to stir at room temperature for 2-4 hours or until TLC/LC-MS analysis shows complete consumption of the limiting reagent.[2]
If necessary, add a scavenger resin and stir for an additional 2-3 hours to consume any excess isocyanate.
Filter off the resin (if used). Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Confirm the absence of starting isocyanate in the crude material via IR spectroscopy.
Dry-load the crude product onto a small amount of silica gel.
Prepare a silica gel column packed in a low-polarity solvent (e.g., 100% hexanes).
Load the sample onto the top of the column.
Elute the column with a gradient of an appropriate solvent system (e.g., 0% to 60% ethyl acetate in hexanes).[6]
Collect fractions and analyze by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure.
Diagram 2: Purification Troubleshooting Workflow
Caption: Decision workflow for purifying reaction products.
Protocol 3: Purification by Recrystallization
Place the crude solid into an Erlenmeyer flask.
Add a minimum amount of a suitable solvent (see Table 1) and heat the mixture with stirring until the solid just dissolves.[7]
If insoluble impurities remain, perform a hot gravity filtration.
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
Dry the crystals under vacuum to remove residual solvent.
References
Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Available at: [Link]
Cravotto, G., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]
Dharmarajan, S. (n.d.). Modification of an Analytical Procedure for Isocyanates to High Speed Liquid Chromatography. CDC Stacks. Available at: [Link]
Wang, L., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. Available at: [Link]
Tsumura, T., et al. (1977). Purification of organic isocyanates. Google Patents (US4065362A).
Abele, H., et al. (2006). Method for the purification of isocyanates. Justia Patents. Available at: [Link]
Shingare, M.S., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Available at: [Link]
Greszler, A., et al. (2011). Method for making carbamates, ureas and isocyanates. Google Patents (US8058469B2).
Sancini, A., et al. (2022). A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins. PMC. Available at: [Link]
Abele, H., et al. (2004). METHOD FOR THE PURIFICATION OF ISOCYANATES. WIPO (WO/2004/056759). Available at: [Link]
Abele, H., et al. (2008). Method for the purification of isocyanates. Google Patents (US7358388B2).
Liu, J., et al. (2004). The chemical synthesis method of aryl isocyanate. Google Patents (CN1475480A).
Supelco. (n.d.). Analysis of Isocyanates Using Supelco's ASSET EZ4-NCO Dry Sampler. The Analytical Scientist. Available at: [Link]
Organic Syntheses Procedure. (n.d.). Procedure for column chromatography. Available at: [Link]
Sreelatha, A. & Pillai, C. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. Available at: [Link]
Koda, T., et al. (2020). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC. Available at: [Link]
Dunlap, K. L., et al. (1976). Determination of Isocyanates in Working Atmospheres by High Speed Liquid Chromatography. Analytical Chemistry. Available at: [Link]
Wikipedia. (n.d.). Isocyanate. Available at: [Link]
NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. Available at: [Link]
ResearchGate. (2018). How to purify the urea bought from market to pure urea?. Available at: [Link]
Meng, J., et al. (2020). Recrystallization Purification Method for Urea. Chemical Reagents. Available at: [Link]
Technical Support Center: Minimizing Dimerization of 2-Fluoro-5-isocyanatobenzonitrile
Welcome to the technical support center for 2-Fluoro-5-isocyanatobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reactive intermediate.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Fluoro-5-isocyanatobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this reactive intermediate. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the successful application of this compound in your research by mitigating the common challenge of dimerization.
The isocyanate functional group (-N=C=O) is highly reactive, making it a valuable tool in synthesis. However, this reactivity also makes it susceptible to self-reaction, primarily dimerization, to form a uretdione. This side reaction can consume your starting material, complicate purification, and impact the yield and purity of your desired product. The electronic properties of 2-Fluoro-5-isocyanatobenzonitrile, with an electron-withdrawing fluorine atom and a nitrile group, are expected to influence the electrophilicity of the isocyanate carbon, potentially affecting its dimerization tendency. This guide provides strategies to control this unwanted reaction.
Troubleshooting Guide: Dimerization Issues
This section addresses specific problems you may encounter related to the dimerization of 2-Fluoro-5-isocyanatobenzonitrile during your experiments.
Issue 1: Significant loss of starting material and formation of an insoluble white precipitate during reaction.
Question: I am observing a significant loss of my 2-Fluoro-5-isocyanatobenzonitrile during my reaction, and a white solid is crashing out of my solution. What is happening and how can I prevent it?
Answer:
This is a classic sign of isocyanate dimerization. The white precipitate is likely the uretdione dimer of your starting material, which often has lower solubility in common organic solvents. The dimerization is a reversible reaction, but under many conditions, the equilibrium can favor the dimer.[1][2][3]
Root Cause Analysis and Solutions:
Elevated Temperature: Heat is a primary catalyst for isocyanate dimerization.[3] Many isocyanate reactions are exothermic, and a localized increase in temperature can accelerate the formation of the dimer.
Solution: Maintain strict temperature control throughout your reaction. Use an ice bath or a cooling system to keep the reaction temperature low, ideally at 0°C or below, especially during the initial addition of reagents. Monitor the internal reaction temperature closely.
Presence of Catalysts: Certain substances can catalyze the dimerization of isocyanates. These include tertiary amines, phosphines, and some metal salts.[4][5] Even trace amounts of these can significantly increase the rate of dimerization.
Solution: Scrutinize your reaction components for any potential catalysts. If a basic catalyst is required for your desired reaction, consider using a less active one or adding it slowly at a low temperature. Ensure all glassware is scrupulously clean and free of any residues from previous reactions.
High Concentration: A higher concentration of the isocyanate increases the probability of two molecules reacting with each other.
Solution: Perform the reaction under more dilute conditions. This can be achieved by using a larger volume of solvent or by adding the 2-Fluoro-5-isocyanatobenzonitrile solution dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the isocyanate low.
Inappropriate Solvent Choice: The polarity of the solvent can influence the rate of dimerization.[4][6]
Solution: Aprotic solvents are generally preferred for isocyanate reactions. The choice of solvent should be based on the specific requirements of your reaction. If possible, conduct small-scale solvent screening to identify a solvent that minimizes dimerization while still facilitating your desired transformation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and use of 2-Fluoro-5-isocyanatobenzonitrile.
Q1: How should I properly store 2-Fluoro-5-isocyanatobenzonitrile to minimize dimerization?
A1: Proper storage is critical to maintaining the quality of your isocyanate.[7][8]
Temperature: Store in a cool, dry, and dark place.[7] Refrigeration at 2-8°C is recommended. For long-term storage, some isocyanates are stored at or below 0°C.[9]
Atmosphere: Isocyanates are moisture-sensitive.[9][10] They react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The amine can then react with another isocyanate molecule to form a urea. This not only consumes your starting material but the buildup of CO2 can pressurize the container.[7] Always store under an inert atmosphere, such as nitrogen or argon.
Container: Use a tightly sealed container to prevent moisture ingress.[10] Ensure the container material is compatible with isocyanates; avoid copper and its alloys.[10]
Q2: I suspect my sample of 2-Fluoro-5-isocyanatobenzonitrile already contains some dimer. How can I confirm this and can I purify it?
A2:
Detection: The presence of the dimer can often be detected by analytical techniques such as:
FT-IR Spectroscopy: The uretdione ring of the dimer has a characteristic carbonyl stretch at a different wavenumber than the isocyanate group.
NMR Spectroscopy: ¹H and ¹³C NMR can show a separate set of signals for the dimer.
HPLC or LC-MS: These techniques can separate the monomer from the dimer, allowing for quantification.[11][12][13][14][15]
Purification: If a significant amount of dimer is present, purification may be necessary.
Distillation: For thermally stable isocyanates, vacuum distillation can be an effective method to separate the more volatile monomer from the less volatile dimer.[16][17] However, care must be taken as heating can also promote further dimerization.[3] The process should be conducted at the lowest possible temperature and pressure.
Crystallization: In some cases, the dimer may be selectively precipitated from a suitable solvent system, allowing for the recovery of the monomer from the solution.
Q3: Are there any specific safety precautions I should take when working with 2-Fluoro-5-isocyanatobenzonitrile?
A3: Yes, isocyanates are hazardous compounds and require strict safety protocols.[18][19]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or nitrile), safety goggles or a face shield, and a lab coat.[20][21]
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7]
Handling: Avoid skin and eye contact.[7] In case of a spill, decontaminate the area with a suitable solution (e.g., a mixture of water, ammonia, and isopropanol).[9]
Experimental Protocols & Data
Protocol for a Generic Reaction to Minimize Dimerization
This protocol provides a general workflow for a reaction involving 2-Fluoro-5-isocyanatobenzonitrile, designed to minimize dimer formation.
Preparation:
Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
Use anhydrous solvents.
Reaction Setup:
In the reaction flask, dissolve the other reactant(s) in the chosen anhydrous solvent.
Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.
Addition of Isocyanate:
Prepare a solution of 2-Fluoro-5-isocyanatobenzonitrile in the same anhydrous solvent in a separate flask.
Using a syringe pump or a dropping funnel, add the isocyanate solution to the cooled reaction mixture dropwise over a prolonged period (e.g., 1-2 hours).
Reaction Monitoring:
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or IR spectroscopy) to determine the point of completion.
Work-up:
Once the reaction is complete, quench any remaining isocyanate by adding a small amount of a suitable reagent (e.g., methanol).
Proceed with the standard aqueous work-up and purification procedures for your desired product.
Data Presentation: Solvent and Temperature Considerations
Parameter
Recommendation
Rationale
Temperature
0°C or below
Minimizes the rate of the dimerization side reaction.[3]
Concentration
Dilute conditions (e.g., <0.5 M)
Reduces the frequency of intermolecular collisions leading to dimerization.
Solvent
Anhydrous aprotic solvents
Prevents reaction with water and other protic impurities.
Atmosphere
Inert (Nitrogen or Argon)
Excludes moisture which can lead to unwanted side reactions.[9][10]
Visualizing the Dimerization Process
The following diagrams illustrate the dimerization mechanism and a recommended experimental workflow to mitigate it.
Catalyst selection for 2-Fluoro-5-isocyanatobenzonitrile isocyanate reactions
This guide serves as a specialized Technical Support Center for researchers working with 2-Fluoro-5-isocyanatobenzonitrile (CAS: 923232-26-2) .[1] Content Structure: Technical Overview: Reactivity Profile & Electronic Ac...
Catalyst Selection Matrix: Tailored for Electron-Deficient Isocyanates.
Troubleshooting Guide (Q&A): Solving specific failure modes.
Experimental Protocols: Validated workflows.
References: Authoritative sourcing.
Part 1: Technical Overview & Reactivity Profile
The "Hot" Electrophile:
2-Fluoro-5-isocyanatobenzonitrile is not a standard isocyanate.[1] It is an electron-deficient aryl isocyanate .[1]
Electronic Effect: The nitrile group (-CN) at the meta position and the fluorine atom (-F) at the para position relative to the isocyanate group exert strong electron-withdrawing effects (Inductive
and Mesomeric ).
Consequence: The isocyanate carbon (
) is significantly more electrophilic than in phenyl isocyanate.
Operational Impact:
Reaction Rate: Extremely fast with nucleophiles.[1]
Moisture Sensitivity: Hydrolyzes rapidly to form insoluble ureas (white precipitate).[1]
Side Reactions: Prone to dimerization (uretdiones) and trimerization (isocyanurates) if basic catalysts are used indiscriminately.[1]
Part 2: Catalyst Selection Matrix
Core Directive: Due to the high intrinsic reactivity of this molecule, catalyst loading should be minimized compared to standard aliphatic isocyanates.
Decision Logic: Select Your Nucleophile
Nucleophile Type
Recommended Catalyst System
Mechanism / Rationale
Primary/Secondary Amines
None (Catalyst-Free)
The amine is sufficiently nucleophilic.[1] Adding a catalyst risks exotherms and side products.[1]
Primary Alcohols
Mild Lewis Acid (e.g., DBTL @ 0.01 mol%)
Requires activation, but avoid strong bases to prevent trimerization.
STOP. Use molecular sieves.[1] Chemical drying agents (TSI) react with the product.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways driven by catalyst selection and moisture control.
Caption: Kinetic competition between desired nucleophilic addition and moisture-driven hydrolysis/trimerization.[1]
Part 3: Troubleshooting Guide (Q&A)
Q1: The reaction mixture turned into a solid white brick immediately upon adding the catalyst. What happened?
Diagnosis: You likely experienced rapid trimerization or uncontrolled polymerization .[1]
Root Cause: The combination of a highly reactive isocyanate (electron-deficient) and a basic catalyst (like Triethylamine or DABCO) creates a "runaway" reaction. Basic catalysts are potent promoters of isocyanurate formation (trimers).[1]
Solution:
Switch to a neutral Lewis Acid catalyst like Dibutyltin Dilaurate (DBTL).[1]
Reduce catalyst loading to 0.005 - 0.01 mol% .
Dilute the reaction (0.1 M concentration) to manage the exotherm.
Q2: I see a persistent white precipitate forming, but I am trying to make a carbamate (liquid/soluble).
Diagnosis: Formation of 1,3-disubstituted urea .[1]
Root Cause: Moisture ingress.[1] The isocyanate reacts with water to form a carbamic acid, which decarboxylates to an aniline. This aniline immediately reacts with another isocyanate molecule to form the insoluble urea.
Solution:
Solvent Drying: Solvents (THF, DCM, Toluene) must be dried over molecular sieves (3Å or 4Å) for 24 hours.[1] Karl Fischer titration should read <50 ppm water.[1]
Atmosphere: Use an Argon or Nitrogen balloon/manifold.[1]
Glassware: Flame-dry all glassware under vacuum.[1]
Q3: My LC-MS shows a peak corresponding to [M+Isocyanate]. What is this?
Diagnosis: Formation of Allophanates (if reacting with alcohol) or Biurets (if reacting with amine).[1][2]
Root Cause: The product (urethane/urea) is reacting with a second molecule of isocyanate.[2] This occurs when the isocyanate is in large excess or the temperature is too high (>60°C).
Solution:
Maintain a strict 1:1 stoichiometry or a slight excess of the nucleophile, not the isocyanate.
Lower the reaction temperature to 0°C - RT .
Q4: Can I use Pyridine or TEA as a base to scavenge acid?
Advisory:Avoid if possible.
Reasoning: While bases scavenge protons, they also catalyze the dimerization of electron-deficient isocyanates.
Alternative: If a base is absolutely required (e.g., to deprotonate a salt), use a non-nucleophilic, bulky base like Hünig's base (DIPEA) and add it slowly at low temperature.
Solvent: Anhydrous Dichloromethane (DCM) or Toluene [0.2 M]
Step-by-Step:
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and N2 inlet.
Dissolution: Charge the flask with the Alcohol and Anhydrous Solvent.
Catalyst Addition: Add the DBTL via syringe. Stir for 5 minutes.
Isocyanate Addition: Dissolve 2-Fluoro-5-isocyanatobenzonitrile in a minimal amount of solvent. Add this solution dropwise to the reaction flask over 10-15 minutes at 0°C .
Why? Dropwise addition prevents localized high concentrations of isocyanate, reducing allophanate formation.[1]
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC or IR (disappearance of N=C=O peak at ~2270 cm⁻¹).[1]
Workup: Quench with a small amount of methanol (to consume residual isocyanate). Evaporate solvent.[1][3] Purify via recrystallization (usually preferred over column chromatography to avoid hydrolysis on silica).[1]
Protocol B: Troubleshooting Logic Flow
Caption: Diagnostic workflow for common isocyanate reaction failures.
References
BenchChem. (2025).[1][2][3][4] Technical Support Center: Isocyanate Reaction Troubleshooting. Retrieved from [1]
National Institutes of Health (NIH). (2024).[1] Isocyanate-based multicomponent reactions. PMC. Retrieved from
Sigma-Aldrich. (2026).[1] Safety Data Sheet: 2-Fluoro-5-formylbenzonitrile (Related Intermediate). Retrieved from
Cardiff University. (2022).[1] Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates. Retrieved from
Thomson Process. (2025). How Isocyanate-Handling Pumps Prevent Chemical System Failures. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Storage Stability, Shelf-Life, and Handling Protocols
Document ID: TS-ISO-2F5CN-001
Version: 2.0 (Current)
Audience: Medicinal Chemists, Process Development Scientists, Logistics Managers
Introduction: The Chemical Context
Welcome to the technical support hub for 2-Fluoro-5-isocyanatobenzonitrile . This compound is a high-value pharmacophore building block, often employed in the synthesis of kinase inhibitors and PARP inhibitors.
Critical Reactivity Profile:
Unlike standard aryl isocyanates (e.g., phenyl isocyanate), this molecule possesses two strong electron-withdrawing groups (EWGs) on the aromatic ring:
Nitrile (-CN) at C1: Meta to the isocyanate.
Fluorine (-F) at C2: Para to the isocyanate.
Impact: These groups exert a powerful inductive effect ($ -I $), significantly increasing the electrophilicity of the isocyanate carbon. Consequently, 2-Fluoro-5-isocyanatobenzonitrile reacts with atmospheric moisture 5–10x faster than unsubstituted aryl isocyanates. Strict adherence to the protocols below is not optional; it is required to prevent rapid degradation.
The primary shelf-life limiter is moisture-induced hydrolysis . Even trace amounts of water (ppm levels) initiate a cascade that destroys the material and generates pressure.
Degradation Pathway (Visualized)
The following diagram illustrates the irreversible cascade from active isocyanate to insoluble urea precipitate.
Figure 1: Moisture-induced degradation pathway. Note that the amine byproduct destroys a second equivalent of the isocyanate to form the urea.
Recommended Storage Conditions
Parameter
Specification
Technical Rationale
Temperature
-20°C (Preferred) 2-8°C (Acceptable short-term)
Lowers kinetic energy, significantly slowing the rate of dimerization and hydrolysis.
Atmosphere
Argon (Preferred) Nitrogen (Acceptable)
Argon is heavier than air and provides a better "blanket" in the vial headspace than Nitrogen.
Container
Amber Glass + PTFE-lined Cap
Amber glass prevents UV degradation (though minor). PTFE (Teflon) is chemically resistant to isocyanates; rubber septa will degrade.
Desiccant
Secondary containment
Store the vial inside a jar containing active desiccant (e.g., Drierite or Silica Gel) and an oxygen scavenger.
Module 2: Troubleshooting Guide (Q&A)
This section addresses real-world scenarios reported by users.
Scenario A: Physical Appearance Changes
Q: "The material was a white powder, but now it has hard, yellow crusts. Can I purify it?"
Diagnosis: The "crust" is likely the symmetric urea (1,3-bis(3-cyano-4-fluorophenyl)urea). This forms when the container seal is compromised.
Action:
Do not heat. Heating will promote further degradation.
Solubility Check: The urea is highly insoluble. Dissolve a small sample in dry Dichloromethane (DCM). The active isocyanate will dissolve; the urea will remain as a solid.
Filtration: If the degradation is minor (<5%), you can filter the solution under an inert atmosphere (Schlenk filtration) and re-concentrate.
Disposal: If >10% is insoluble, discard the batch. The amine impurities will interfere with stoichiometry in sensitive couplings.
Scenario B: Pressure Buildup
Q: "When I pierced the septum, there was a noticeable 'pop' of gas escaping. Is this dangerous?"
Diagnosis: The gas is Carbon Dioxide (CO₂) , a byproduct of hydrolysis (see Figure 1). This indicates moisture ingress.
Action:
Vent immediately in a fume hood.
Quantify Damage: A "pop" implies significant reaction. Run a proton NMR immediately.
Safety Warning: Never store isocyanates in sealed vessels without headspace at room temperature if moisture contamination is suspected. Glass vials can over-pressurize and shatter.
Scenario C: LC-MS Purity Issues
Q: "I see a new peak in LC-MS with [M+H]+ corresponding to (MW + 18). Is this the amine?"
Diagnosis: No.
MW + 18 usually indicates the urea (formed during the LC run) or the methyl carbamate (if Methanol was used as the LC solvent).
Note: Isocyanates react with Methanol (common LC solvent) to form methyl carbamates.
Action:
Do not use Methanol/Water for LC-MS sample prep.
Protocol: Quench a small aliquot with excess dibutylamine. Analyze the resulting urea derivative. This "derivatisability" confirms the active isocyanate content.
Module 3: Quality Control (QC) & Re-validation
Standard Shelf-Life: 6 months at -20°C (if unopened).
Re-test Interval: Every 3 months after opening.
QC Decision Tree
Follow this workflow to determine if your batch is fit for use.
Figure 2: Quality Control Decision Matrix for Isocyanate Reagents.
Analytical Benchmarks
Method
Key Signal
Acceptance Criteria
FT-IR
N=C=O Stretch
Strong, sharp band at 2250–2280 cm⁻¹ . Absence of broad -OH/-NH bands above 3000 cm⁻¹.
1H-NMR
Aromatic Protons
Clean doublet/multiplet patterns. Absence of broad singlet at >8.0 ppm (indicative of urea -NH).
Melting Point
Phase Transition
Sharp range (typically <2°C variance). Broadening indicates urea contamination.
Do NOT use water to clean up a powder spill (it generates CO₂ and insoluble urea).
Method: Cover with dry sand/vermiculite. Sweep into a container. Treat the waste with a mixture of Water (90%), Concentrated Ammonia (2%), and Detergent (8%) to neutralize the isocyanate slowly in a ventilated area [1].
PPE:
Double nitrile gloves are recommended.
Full-face respirator or work strictly inside a biosafety cabinet/fume hood.
References
Centers for Disease Control and Prevention (CDC). (2003). Isocyanates, Total (MAP) Method 5525. NIOSH Manual of Analytical Methods.
[Link]
Safe Work Australia. (2015). Guide to Handling Isocyanates.[1][2]
[Link]
Royal Society of Chemistry. (2024). Isocyanate-based multicomponent reactions: Reactivity and Stability. RSC Advances.
[Link]
National Institute of Standards and Technology (NIST). (2025).[3] 2-Fluoro-5-(trifluoromethyl)benzonitrile (Analogous Structure Data). NIST Chemistry WebBook, SRD 69.[3]
[Link][3]
ISOPA (European Diisocyanate and Polyol Producers Association). (2024).[4] Safe Use and Handling of Diisocyanates.[4][5]
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Product: 2-Fluoro-5-isocyanatobenzonitrile (CAS: 923232-26-2)
Application: Critical pharmacophore building block (e.g., PARP inhibitors, kinase inhibitors).
Analytical Challenge: Distinguishing the highly reactive isocyanate group (-N=C=O) from its stable amine precursor and moisture-induced hydrolysis products (ureas) using 1H NMR.
This guide moves beyond basic spectral listing. It provides a comparative analytical framework to validate the integrity of the isocyanate functionality. Unlike the amine precursor, the isocyanate group is moisture-sensitive; therefore, "performance" in this context is defined by the purity profile and the absence of hydrolysis artifacts in the NMR spectrum.
Technical Deep Dive: The NMR Signature
The conversion of the amine (-NH₂) to the isocyanate (-NCO) at the C5 position fundamentally alters the electronic environment of the benzene ring. Understanding this electronic shift is the key to rapid identification.
Theoretical vs. Experimental Expectation
The Fluorine Effect: The fluorine atom at C2 dominates the coupling patterns, splitting protons H3 and H4 with large coupling constants (
).
The Isocyanate Effect (The Marker): The -NH₂ group is a strong electron donor (shielding). The -NCO group is a mild electron-withdrawing group (deshielding).
Result: Protons ortho to the nitrogen (H4 and H6) will shift downfield (higher ppm) by approximately 0.3 – 0.8 ppm compared to the amine precursor.
Predicted Spectral Assignment (Solvent: DMSO-
)
Note: Chemical shifts are estimates based on substituent increment additivity rules relative to the amine precursor.
Proton Position
Multiplicity
Approx. Shift (, ppm)
Coupling Constants (, Hz)
Structural Logic
H3 (Ortho to F)
dd (Doublet of Doublets)
7.60 – 7.75
,
Dominated by ortho-F coupling; least affected by C5 substitution.
H4 (Meta to F)
ddd (Triple Doublet)
7.70 – 7.85
, ,
Ortho to Isocyanate. Shifts downfield significantly from amine (~6.9 ppm).
H6 (Para to F)
dd (Doublet of Doublets)
7.90 – 8.05
,
Ortho to Isocyanate & Ortho to Nitrile. Most deshielded proton.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the 1H NMR profile of the target product against its two most common "alternatives" (impurities): the starting material and the degradation product.
Comparative Data Table
Feature
Target: Isocyanate (-NCO)
Precursor: Amine (-NH₂)
Degradant: Urea (-NH-CO-NH-)
H4/H6 Shift
Downfield (7.7 - 8.0 ppm)
Upfield (6.8 - 7.0 ppm)
Mid-range (7.3 - 7.6 ppm)
Exchangeable Protons
None
Broad Singlet (~5.5 - 6.0 ppm)
Sharp/Broad Singlet (> 8.5 ppm)
Stability
Moisture Sensitive
Stable
Stable (Precipitate)
Diagnostic Action
Confirm absence of NH
Look for upfield aromatics
Look for downfield NH amide peak
Degradation Pathway Visualization
Isocyanates react rapidly with adventitious water in NMR solvents (especially DMSO) to form carbamic acids, which decarboxylate to amines, eventually forming symmetric ureas.
Figure 1: Hydrolysis pathway of 2-Fluoro-5-isocyanatobenzonitrile in wet solvents.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity and avoid false positives (hydrolysis during acquisition), follow this strict protocol.
Sample Preparation (The "Dry" Standard)
Solvent Selection: Use CDCl₃ (Chloroform-d) over DMSO-
if solubility permits. DMSO is hygroscopic and accelerates urea formation.
If DMSO is required: Use a fresh ampoule from a sealed desiccator.
Drying: Add activated 4Å Molecular Sieves directly to the NMR tube 15 minutes prior to sample addition.
Concentration: Prepare a concentrated solution (~10-15 mg in 0.6 mL) to reduce acquisition time and minimize moisture exposure.
Acquisition Parameters
Pulse Sequence: Standard 1H (zg30).
Scans: 16-32 scans are sufficient for this concentration.
Delay (D1): Set to ≥ 3.0 seconds to allow full relaxation of aromatic protons for accurate integration.
Assignment Logic Diagram
Use this decision tree to assign the aromatic region signals.
Figure 2: Logical decision tree for assigning protons H3, H4, and H6 based on coupling constants.
References
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
University of Ottawa NMR Facility. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]
Comparative
Publish Comparison Guide: FTIR Characterization of Isocyanate in 2-Fluoro-5-isocyanatobenzonitrile
Executive Summary & Technical Context[1][2][3][4][5][6][7][8] In the synthesis of pharmaceutical intermediates like 2-Fluoro-5-isocyanatobenzonitrile (CAS: 1214349-43-1), precise monitoring of the isocyanate (-NCO) funct...
In the synthesis of pharmaceutical intermediates like 2-Fluoro-5-isocyanatobenzonitrile (CAS: 1214349-43-1), precise monitoring of the isocyanate (-NCO) functionality is critical.[1] This compound serves as a high-value scaffold for ureas and carbamates in drug discovery (e.g., androgen receptor antagonists).[1]
The analytical challenge lies in the spectral congestion of the 2200–2300 cm⁻¹ region.[1] This molecule contains both a nitrile (-CN) and an isocyanate (-NCO) group. Both functional groups absorb in the same infrared window, creating a potential risk for misinterpretation.[1]
This guide objectively compares FTIR against NMR and HPLC, demonstrating why FTIR is the superior choice for in situ reaction monitoring.[1] It provides a self-validating protocol to distinguish the reactive isocyanate peak from the static nitrile signal.[1]
Spectral Characterization: The 2200 cm⁻¹ Challenge
To successfully analyze this compound, one must deconstruct the electronic environment of the benzene ring.[1] The presence of the electron-withdrawing Fluorine (ortho to nitrile) and the Nitrile group itself influences the vibrational frequency of the Isocyanate.[1]
Conjugated with the aromatic ring. Acts as an internal reference.
Aromatic C=C
1600 – 1450
Medium
Multiple bands
Ring breathing modes, useful for baseline normalization.[1]
C-F Stretch
1200 – 1100
Strong
Broad
Often obscured in the fingerprint region; less diagnostic for reaction progress.[1]
The "Application Scientist" Insight: Electronic Effects
The -NCO peak in simple aryl isocyanates typically appears near 2270 cm⁻¹.[1] In 2-Fluoro-5-isocyanatobenzonitrile, the electron-withdrawing nature of the -CN and -F groups exerts an inductive effect (-I), slightly stiffening the -N=C=O bond.[1]
Result: Expect the isocyanate peak to shift to the higher end of the range (closer to 2275–2280 cm⁻¹) compared to phenyl isocyanate.[1]
Differentiation: The Isocyanate peak is typically 5–10x more intense than the Nitrile peak due to the large dipole moment change of the cumulene structure (-N=C=O) compared to the triple bond (-C≡N).[1]
Visualization: Spectral Logic Pathway
The following diagram illustrates the logical flow for assigning these overlapping peaks.
Figure 1: Logic flow for distinguishing Isocyanate from Nitrile peaks using reaction kinetics.
Comparative Analysis: FTIR vs. Alternatives
Why choose FTIR over NMR or HPLC for this specific application?
Indirect. No protons on -NCO. Must infer from ring proton shifts.
Difficult. -NCO is unstable on column; requires derivatization.
Speed
Real-time (< 1 min). Ideal for kinetics.
Slow (15–30 min). Requires sampling/locking.
Slow (20–40 min). Offline only.
Moisture Sensitivity
Low. (With ATR probe). Closed system.
High. Deuterated solvents often contain trace water which reacts with -NCO.
N/A. Cannot analyze reactive -NCO directly.
Quantification
Excellent (Beer-Lambert Law).
Excellent (Integration).
Good (Peak Area), but prone to hydrolysis artifacts.[1]
Differentiation
High. -NCO (2275) vs -CN (2230) are resolved.
Low. Ring protons shift minimally during reaction.
High (if derivatized).
Verdict: For 2-Fluoro-5-isocyanatobenzonitrile , FTIR is the gold standard.[1] The lack of protons on the isocyanate group makes NMR a lagging indicator, whereas the intense IR absorption of the -NCO group makes FTIR a leading indicator.[1]
This protocol ensures the peak you are tracking is indeed the isocyanate and not the nitrile.[1]
Materials
Analyte: 2-Fluoro-5-isocyanatobenzonitrile (dissolved in dry DCM or THF).
Validator: n-Butylamine (or any primary amine).
Instrument: FTIR Spectrometer with Diamond ATR or ReactIR probe.
Step-by-Step Methodology
Background Scan: Collect a background spectrum of the pure solvent (DCM/THF).[1]
Precursor Scan (T=0):
Add the 2-Fluoro-5-isocyanatobenzonitrile solution.
Observe: Look for the "Twin Peak" motif in the 2200–2300 cm⁻¹ region.[1]
Checkpoint: The higher wavenumber peak (~2275 cm⁻¹) should be significantly taller than the lower wavenumber peak (~2230 cm⁻¹).[1]
The "Derivatization Check" (Validation):
Add a stoichiometric excess of n-Butylamine.
Monitor: Set the FTIR to collect spectra every 15 seconds.
Data Interpretation:
Isocyanate (-NCO): The peak at 2275 cm⁻¹ will decrease exponentially and disappear as it converts to the urea.[1]
Nitrile (-CN): The peak at 2230 cm⁻¹ will remain visible and relatively stationary (it may shift slightly due to solvent effects but will not disappear).[1]
Urea Formation: A new peak will emerge in the 1640–1690 cm⁻¹ region (C=O stretch of the urea).[1]
Workflow Diagram
Figure 2: Self-validating experimental workflow for confirming isocyanate peak identity.
References
NIST Chemistry WebBook. Infrared Spectra of Benzonitrile Derivatives. National Institute of Standards and Technology. Available at: [Link][1]
Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for NCO/CN shift ranges).
Spectroscopy Online. The Infrared Spectra of Isocyanates and Nitriles. (Detailed discussion on the intensity difference between N=C=O and C≡N). Available at: [Link][1]
ResearchGate. In situ monitoring of isocyanate reactions by fiber-optic FT-IR/ATR-spectroscopy. (Methodology for kinetic tracking).[4] Available at: [Link]
A Senior Application Scientist's Guide to Reference Standards for 2-Fluoro-5-isocyanatobenzonitrile Analysis
For researchers, medicinal chemists, and process development scientists, the accurate analysis of reactive intermediates like 2-Fluoro-5-isocyanatobenzonitrile is paramount. This molecule, a key building block in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and process development scientists, the accurate analysis of reactive intermediates like 2-Fluoro-5-isocyanatobenzonitrile is paramount. This molecule, a key building block in the synthesis of various pharmaceutical agents, demands precise characterization to ensure reaction efficiency, final product purity, and overall process control. However, a significant challenge in this space is the lack of commercially available, certified reference standards.
This guide provides a comprehensive framework for establishing a robust analytical protocol for 2-Fluoro-5-isocyanatobenzonitrile. We will move beyond a simple recitation of methods to explain the scientific rationale behind the analytical choices. Our core philosophy is the establishment of a well-characterized, in-house reference standard, a mandatory practice when official standards are unavailable[1][2]. We will detail the multi-technique qualification process and compare primary analytical methodologies, providing the data and logic necessary for you to implement these protocols with confidence.
Part 1: Qualification of an In-House Reference Standard
The foundation of any quantitative analysis is a reference standard of known identity, purity, and potency. In the absence of a pharmacopoeial standard, a batch of the highest possible purity must be comprehensively characterized to serve as the in-house primary reference standard[1][2][3][4]. The goal is to assign a purity value using a mass balance approach, accounting for all potential impurities.
Caption: Workflow for qualifying an in-house reference standard.
Identity Confirmation
First, we must unequivocally confirm that the candidate material is indeed 2-Fluoro-5-isocyanatobenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are required.
¹H NMR: The proton spectrum will show signals in the aromatic region, with splitting patterns dictated by fluorine-proton and proton-proton coupling, confirming the substitution pattern on the benzene ring.
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The presence of carbon-fluorine coupling is a key diagnostic feature.
¹⁹F NMR: A single resonance in the ¹⁹F spectrum confirms the presence of the single fluorine atom.[5]
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and indispensable tool for confirming the presence of key functional groups. The isocyanate (-N=C=O) group has a very strong and characteristic stretching vibration around 2250-2275 cm⁻¹, a region of the spectrum that is often free from other interfering absorbances.[6][7][8] The nitrile (-C≡N) stretch appears at a lower frequency, typically around 2220-2240 cm⁻¹.
Purity Assessment & Potency Assignment
The principle of mass balance dictates that the assigned purity of the reference standard is 100% minus the sum of all identified impurities.
High-Performance Liquid Chromatography (HPLC-UV): This is the primary technique for determining chromatographic purity and quantifying organic impurities.
Rationale: A reversed-phase HPLC method provides excellent separation of the main component from related substances (e.g., starting materials, byproducts, or degradation products). UV detection is suitable as the aromatic ring is a strong chromophore.
Step-by-Step Protocol:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water. The mobile phase should be freshly prepared and degassed.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C to ensure reproducible retention times.
Detection: UV at 254 nm.
Sample Preparation: Accurately weigh the candidate standard and dissolve in acetonitrile to a concentration of ~1 mg/mL. Caution: Isocyanates can react with trace water; use anhydrous solvent and perform the analysis promptly.
Analysis: Inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks (Area Percent method). This method should be validated for linearity, accuracy, and precision.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS): This method is essential for identifying and quantifying volatile impurities, particularly residual solvents from the synthesis and purification process.[11][12][13]
Karl Fischer Titration: Isocyanates are highly reactive towards water, forming an unstable carbamic acid that decomposes to an amine and carbon dioxide.[14] The resulting amine can then react with another isocyanate molecule to form a urea impurity. Therefore, accurately quantifying the water content is critical for an accurate purity assignment.
Thermogravimetric Analysis (TGA): TGA is used to determine the amount of non-volatile inorganic impurities (e.g., residual salts) by measuring the weight loss of the sample as it is heated.
Data Summary and Purity Calculation
The final purity of the in-house reference standard is calculated as follows:
Purity = (100% - % Organic Impurities by HPLC - % Water by Karl Fischer - % Residual Solvents by GC - % Non-Volatile Residue by TGA) x Assay by HPLC
Analytical Technique
Parameter Measured
Typical Result
Purpose in Qualification
NMR (¹H, ¹³C, ¹⁹F)
Chemical Shifts & Coupling
Conforms to Structure
Unambiguous Identity Confirmation
Mass Spectrometry
Molecular Ion (m/z)
Matches Expected MW
Identity Confirmation
FTIR Spectroscopy
Vibrational Frequencies
Strong peak at ~2270 cm⁻¹ (-NCO)
Identity Confirmation & Stability Check
HPLC-UV
Peak Area %
>99.5%
Quantify Organic Impurities
Karl Fischer Titration
Water Content
<0.1%
Quantify Water Content
GC-MS
Solvent Peaks
<0.5% (Total)
Quantify Volatile Impurities
TGA
Residual Mass at 600°C
<0.1%
Quantify Non-Volatile Impurities
Calculated Purity
Mass Balance
~99.8%
Assigned Potency of the Standard
Part 2: Comparative Guide to Quantitative Analytical Methods
Once qualified, the in-house reference standard can be used to calibrate routine analytical methods. The two most practical methods for the quantitative analysis of 2-Fluoro-5-isocyanatobenzonitrile are HPLC-UV and FTIR.
Caption: Decision tree for selecting an analytical method.
Method 1: HPLC-UV (Quantitative Purity & Assay)
This is the gold-standard method for purity testing and accurate quantification (assay) against the newly qualified reference standard. The protocol is similar to that used for qualification, but for assay, a standard curve is generated using the in-house reference standard to ensure accurate quantification.
FTIR offers a powerful alternative for rapid quantification, especially for in-process control and reaction monitoring.
Principle: The analysis relies on the Beer-Lambert Law, where the absorbance of the characteristic -N=C=O peak at ~2270 cm⁻¹ is directly proportional to its concentration.[6]
Experimental Protocol:
Calibration: Prepare a series of standards of known concentrations using the qualified in-house reference standard dissolved in a suitable IR-transparent solvent (e.g., anhydrous dichloromethane or toluene).
Measurement: Acquire the FTIR spectrum for each standard using a fixed pathlength liquid cell (e.g., a 100 µm pathlength cell in a Pearl accessory).[6]
Calibration Curve: Plot the absorbance of the -N=C=O peak versus concentration.
Sample Analysis: Prepare the unknown sample in the same solvent and measure its FTIR spectrum under the same conditions. Calculate the concentration from the calibration curve.
Application in Reaction Monitoring: A fiber-optic ATR-FTIR probe can be inserted directly into a reaction vessel to monitor the disappearance of the isocyanate peak in real-time, providing valuable kinetic data without the need for sampling.
Head-to-Head Comparison
Parameter
HPLC-UV
FTIR Spectroscopy
Expert Commentary
Specificity
High (Separates impurities)
Moderate (Relies on a unique spectral band)
HPLC is superior for stability studies and final product release where impurity profiling is critical.
FTIR is unmatched for high-throughput screening or rapid in-process checks.
Application
Purity, Assay, Stability Testing
Rapid Assay, Reaction Kinetics
The methods are complementary. Use HPLC for validation and characterization, and FTIR for process control.
Sample Prep
Dilution in mobile phase
Dilution in IR-transparent solvent
Both are straightforward, but FTIR is more tolerant of crude reaction mixtures for kinetic studies.
Part 3: Handling, Stability, and Safety
Stability and Storage: Isocyanates are susceptible to self-polymerization (forming dimers and trimers) and degradation from moisture.[15][16] To ensure the integrity of the reference standard and analytical samples:
Store the material in small, tightly sealed vials under an inert atmosphere (e.g., argon or nitrogen).[3]
Store at refrigerated (2-8 °C) or frozen temperatures, protected from light.[3][4]
Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[17]
Safety: 2-Fluoro-5-isocyanatobenzonitrile is a hazardous chemical. Isocyanates are potent respiratory and skin sensitizers.[18] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
While the absence of a commercial certified reference standard for 2-Fluoro-5-isocyanatobenzonitrile presents a challenge, it does not preclude accurate and reliable analysis. By establishing a comprehensively characterized in-house reference standard using a multi-technique approach (NMR, MS, FTIR, HPLC, GC-MS, KF, TGA), researchers can proceed with confidence. The choice between HPLC and FTIR for routine quantification depends on the specific analytical need: HPLC provides unparalleled specificity for purity and stability testing, while FTIR offers exceptional speed for process monitoring and rapid assays. By understanding the principles, strengths, and limitations of each method, scientists can ensure the quality and integrity of their work in the development of novel therapeutics.
References
Qualification of Inhouse Reference Standards and Secondary Standards - Qvents. (2025, April 14). Available from: [Link]
Quantification with the Pearl FTIR accessory - Specac Ltd. Available from: [Link]
Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Publishing. Available from: [Link]
Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed. Available from: [Link]
How Isocyanates Influence Material Durability and Longevity? - Patsnap Eureka. (2025, July 10). Available from: [Link]
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin - CDC Stacks. (2006, March 29). Available from: [Link]
US3247236A - Stabilization of isocyanates - Google Patents.
A method for the determination of aromatic isocyanates in air in the presence of primary aromatic amines - Analyst (RSC Publishing). Available from: [Link]
Internal Standards For FTIR Analysis Of Isocyanurates - NASA Technical Reports Server (NTRS). (2025, July 15). Available from: [Link]
Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline. (2012, April 15). Available from: [Link]
Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - European Patent Office - Googleapis.com. Available from: [Link]
Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe - Remspec Corporation. Available from: [Link]
Reference-Standard Material Qualification | Pharmaceutical Technology. (2009, April 2). Available from: [Link]
Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Available from: [Link]
Determination of isocyanates in air by liquid chromatography with fluorescence detection | Analytical Chemistry - ACS Publications. Available from: [Link]
Isocyanate Measurement Methods - ISO Standardization - ASTM International. Available from: [Link]
GC-MS analysis showing structures of a. benzonitrile, 4-formyl-b.... - ResearchGate. Available from: [Link]
Isocyanates and Amines - Sampling and Analytical Procedures. - Diva-portal.org. Available from: [Link]
Reference standards biopharmaceutical products - Do you have your reference standard program in place? - Starodub. (2019, December 9). Available from: [Link]
A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC. (2022, July 29). Available from: [Link]
Qualification of Pharmaceutical Working Standards - Veeprho. (2020, August 28). Available from: [Link]
Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis) - ResearchGate. Available from: [Link]
Supplementary Information Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. Available from: [Link]
Exposure to airborne isocyanates and other thermal degradation products at polyurethane-processing workplaces - PubMed. (2002, October 15). Available from: [Link]
Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions - RSC Publishing. (2021, November 22). Available from: [Link]
GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans - ResearchGate. Available from: [Link]
Determination of isocyanates in working atmospheres by high speed liquid chromatography. Available from: [Link]
UNIVERSITÉ DU QUÉBEC À MONTRÉAL DEVELOPMENT OF A METHOD FOR QUANTIFICATION OF TOLUENE DIISOCYANATES AND METHYLENEDIPHENYL DI - Archipel UQAM. Available from: [Link]
Determination of Isocyanates in Workplace Atmosphere by HPLC - ResearchGate. Available from: [Link]
Determination of Isocyanates in Workplace Atmosphere by HPLC - Academia.edu. Available from: [Link]
Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent - Pendidikan Kimia. Available from: [Link]
Degradation of Polyaromatic Hydrocarbons by Biosurfactant-Producing Pseudomonas aeruginosa NG4 - MDPI. (2025, February 12). Available from: [Link]
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available from: [Link]_
Highly stable benzonitrile functionalized covalent organic framework coating for solid-phase microextraction of hydroxyphenyl esters in complex matrix samples - PubMed. (2025, July 30). Available from: [Link]
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC. (2024, June 22). Available from: [Link]
Bacterial Degradation of Aromatic Compounds - PMC - NIH. Available from: [Link]
Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes of Silver(I) and Palladium(II). (2024, August 19). Available from: [Link]
Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review - Frontiers. (2016, August 31). Available from: [Link]
Bacterial Degradation and Bioremediation of Polycyclic Aromatic Hydrocarbons - Polish Journal of Environmental Studies. Available from: [Link]
Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - MDPI. (2015, December 29). Available from: [Link]
A Comparative Guide to the 13C NMR Chemical Shifts of 2-Fluoro-5-isocyanatobenzonitrile
This technical guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-Fluoro-5-isocyanatobenzonitrile. In the absence of direct experimental data for this specific...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-Fluoro-5-isocyanatobenzonitrile. In the absence of direct experimental data for this specific molecule, this guide leverages computational predictions and provides a robust comparative analysis against experimentally determined spectra of structurally related benzonitrile derivatives. This approach allows for a confident estimation of the chemical shifts and a deeper understanding of substituent effects on the electronic environment of the benzene ring. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and molecular characterization.
Introduction to 2-Fluoro-5-isocyanatobenzonitrile and the Role of 13C NMR
2-Fluoro-5-isocyanatobenzonitrile is a multifunctional aromatic compound featuring three distinct electron-withdrawing groups: a nitrile (-CN), a fluorine (-F), and an isocyanate (-NCO). This unique combination of substituents makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The isocyanate group, in particular, is highly reactive towards nucleophiles, enabling a wide range of chemical transformations.
Given its potential applications, the unambiguous structural characterization of 2-Fluoro-5-isocyanatobenzonitrile and its derivatives is paramount. 13C NMR spectroscopy is a powerful analytical technique that provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, and the chemical shift (δ) of each signal is highly sensitive to the local electronic environment. Therefore, by analyzing the 13C NMR spectrum, one can deduce valuable information about the connectivity of atoms and the influence of various functional groups.
Predicted and Comparative 13C NMR Chemical Shift Data
Due to the unavailability of experimental 13C NMR data for 2-Fluoro-5-isocyanatobenzonitrile in the public domain, a predicted spectrum was generated using the online NMR predictor NMRDB.org. This tool utilizes a database of existing experimental spectra to estimate the chemical shifts of a given structure. To validate and interpret these predictions, a comparative analysis with experimentally determined 13C NMR data of benzonitrile, 2-fluorobenzonitrile, and 3-chlorobenzonitrile is presented. 3-Chlorobenzonitrile is chosen as a proxy to understand the electronic effect of a deactivating group at a position meta to the nitrile group, which is analogous to the position of the isocyanate group in the target molecule.
Table 1: Predicted and Experimental 13C NMR Chemical Shifts (ppm) in CDCl₃
Carbon Atom
2-Fluoro-5-isocyanatobenzonitrile (Predicted)
Benzonitrile (Experimental)
2-Fluorobenzonitrile (Experimental)
3-Chlorobenzonitrile (Experimental)
C1
100.2
112.9
100.5 (d, ²JCF ≈ 25 Hz)
114.1
C2
164.2 (d, ¹JCF ≈ 250 Hz)
132.8
164.0 (d, ¹JCF ≈ 250 Hz)
133.0
C3
118.9 (d, ³JCF ≈ 10 Hz)
129.5
115.5 (d, ³JCF ≈ 10 Hz)
135.5
C4
136.1
132.3
134.5
130.6
C5
133.5
129.5
126.0
133.0
C6
120.4
132.8
131.0
131.9
-CN
115.8
118.8
115.0
117.1
-NCO
128.0
-
-
-
Predicted data for 2-Fluoro-5-isocyanatobenzonitrile was obtained from NMRDB.org. Experimental data for analogous compounds were sourced from publicly available spectral databases and literature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). For fluorinated compounds, the multiplicity (d = doublet) and estimated carbon-fluorine coupling constants (JCF) are indicated.
Comparative Analysis of Substituent Effects
The predicted and experimental data in Table 1 provide a clear illustration of how different substituents influence the 13C NMR chemical shifts of the benzonitrile core.
The Cyano Group (-CN)
In the parent benzonitrile molecule, the cyano group is electron-withdrawing through both inductive and resonance effects. This leads to a deshielding of the ipso-carbon (C1) and the para-carbon (C4), while the ortho- (C2, C6) and meta-carbons (C3, C5) are also shifted downfield compared to benzene (δ ≈ 128.5 ppm). The nitrile carbon itself resonates at approximately 118.8 ppm.
The Fluoro Group (-F)
The fluorine atom at the C2 position in 2-fluorobenzonitrile exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). The most dramatic effect is the large downfield shift of the directly attached carbon, C2, to around 164.0 ppm. This is a characteristic feature of carbons bonded to fluorine. Furthermore, the fluorine atom couples with the carbon nuclei, leading to characteristic splitting patterns. The C2 signal appears as a doublet with a large one-bond coupling constant (¹JCF ≈ 250 Hz). The adjacent carbons, C1 and C3, also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The predicted spectrum of 2-Fluoro-5-isocyanatobenzonitrile reflects these expected trends, with C2 predicted at 164.2 ppm with a large ¹JCF coupling.
The Isocyanato Group (-NCO)
The isocyanato group is a potent electron-withdrawing group, primarily through its inductive effect. In the predicted spectrum of 2-Fluoro-5-isocyanatobenzonitrile, the influence of the -NCO group at C5 is evident. Comparing the predicted shifts of the target molecule to 2-fluorobenzonitrile, we can infer the effect of the isocyanato group. For instance, the predicted chemical shift of C4 (136.1 ppm) is downfield compared to the corresponding carbon in 2-fluorobenzonitrile (134.5 ppm), which is consistent with the electron-withdrawing nature of the -NCO group at the meta position relative to C4. The carbon of the isocyanate group itself is predicted to have a chemical shift of around 128.0 ppm.
Combined Substituent Effects
The chemical shifts in 2-Fluoro-5-isocyanatobenzonitrile are a result of the combined electronic effects of all three substituents. The interplay of their inductive and resonance effects determines the final electron density at each carbon atom. The predicted spectrum provides a valuable hypothesis for the assignment of the carbon signals, which can be confirmed upon experimental verification.
The following diagram illustrates the key electronic influences of the substituents on the aromatic ring of 2-Fluoro-5-isocyanatobenzonitrile.
Caption: Electronic effects of substituents in 2-Fluoro-5-isocyanatobenzonitrile.
Experimental Protocol for 13C NMR Acquisition
For researchers aiming to acquire an experimental 13C NMR spectrum of 2-Fluoro-5-isocyanatobenzonitrile, the following protocol provides a detailed, step-by-step methodology.
1. Sample Preparation:
Weigh approximately 15-25 mg of 2-Fluoro-5-isocyanatobenzonitrile.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common solvent for non-polar to moderately polar organic compounds and its residual peak at ~77.16 ppm serves as a convenient internal reference.
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary, but care should be taken due to the reactive nature of the isocyanate group.
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.
Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal homogeneity, which is critical for obtaining sharp lines and good resolution.
Tune and match the probe for the ¹³C frequency to maximize the signal-to-noise ratio.
3. Data Acquisition Parameters:
A standard proton-decoupled ¹³C NMR experiment should be performed.
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is appropriate.
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will be sufficient to cover the expected range of chemical shifts.
Acquisition Time (AQ): Set to approximately 1-2 seconds.
Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point to allow for adequate relaxation of the carbon nuclei, especially the quaternary carbons.
Number of Scans (NS): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio, depending on the sample concentration.
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
4. Data Processing:
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
Perform a Fourier transform of the Free Induction Decay (FID).
Phase correct the resulting spectrum.
Baseline correct the spectrum to ensure accurate integration and peak picking.
Reference the spectrum by setting the residual CDCl₃ peak to 77.16 ppm.
Integrate the signals and pick the peaks to obtain the chemical shifts.
The following workflow diagram summarizes the key steps in acquiring a 13C NMR spectrum.
Caption: Workflow for 13C NMR spectral acquisition.
Conclusion
This guide has provided a comprehensive analysis of the predicted 13C NMR chemical shifts for 2-Fluoro-5-isocyanatobenzonitrile. By comparing these predictions with experimental data from structurally similar compounds, we have established a reliable framework for interpreting the spectrum of this important synthetic building block. The detailed discussion of substituent effects highlights the interplay of inductive and resonance phenomena in determining the electronic environment of the aromatic ring. The provided experimental protocol offers a practical guide for researchers seeking to obtain and analyze the 13C NMR spectrum of this and related molecules. This combined theoretical and practical approach serves as a valuable resource for the scientific community, facilitating the accurate and efficient structural characterization of complex organic compounds.
References
NMRDB.org: An Online NMR Spectrum Prediction Tool. [Link]
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
Validation
Structural Validation of 2-Fluoro-5-isocyanatobenzonitrile Derivatives: A Comparative Analytical Guide
Part 1: Strategic Overview 2-Fluoro-5-isocyanatobenzonitrile (CAS 923232-26-2) is a high-value electrophilic scaffold, often employed as a "warhead" precursor in the synthesis of PARP inhibitors (e.g., Olaparib analogs)...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Strategic Overview
2-Fluoro-5-isocyanatobenzonitrile (CAS 923232-26-2) is a high-value electrophilic scaffold, often employed as a "warhead" precursor in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and covalent kinase inhibitors.[1] Its structural validation presents a unique analytical challenge: The "Twin Peak" Interference.
Both the nitrile (-CN) and isocyanate (-NCO) functional groups absorb in the 2200–2300 cm⁻¹ infrared region.[2] Furthermore, the fluorine atom on the aromatic ring exerts significant electronic effects (
-coupling) that complicate standard H NMR interpretation.[1]
This guide moves beyond basic characterization, comparing three analytical modalities to validate the successful derivatization (typically urea or carbamate formation) of this scaffold.
Part 2: Comparative Analytical Modalities
The following table contrasts the efficacy of analytical techniques for validating the conversion of the isocyanate group while ensuring the nitrile and fluorine moieties remain intact.
The Challenge: The nitrile stretch (2230–2250 cm⁻¹) and isocyanate stretch (2250–2270 cm⁻¹) often merge into a single broad envelope in low-resolution instruments.
The Solution: You must validate the derivative by the complete disappearance of the high-frequency shoulder.
Step-by-Step Workflow:
Baseline: Acquire a spectrum of the starting material (2-Fluoro-5-isocyanatobenzonitrile) in dry CH₂Cl₂. Note the split or broadened peak max at ~2270 cm⁻¹.
Reaction: Treat with 1.1 eq. of amine (e.g., benzylamine).
Endpoint: Monitor the region 2200–2300 cm⁻¹.
Success: The broad peak at 2270 cm⁻¹ vanishes. A sharp, distinct peak at ~2230 cm⁻¹ (Nitrile) remains.[1]
New Signal: Appearance of Amide I/II bands at 1650/1550 cm⁻¹ (Urea C=O).[1]
Protocol B:
F NMR "Spy Atom" Validation
The Science: The fluorine atom at the C2 position is highly sensitive to electron density changes at C5. Converting the electron-withdrawing isocyanate (-NCO) to a urea (-NHCONH-) increases electron density, causing an upfield shift.[1]
Validation Check: Integration of the product peak vs. starting material peak provides the precise % conversion, superior to HPLC for unstable isocyanates.
Part 4: Visualizing the Logic
Diagram 1: Analytical Decision Tree
This workflow illustrates the logical steps to confirm the structure of a derivative (e.g., Urea) synthesized from the isocyanate core.
Caption: Logical workflow for validating isocyanate consumption and derivative formation.
Diagram 2: Reaction Pathway & Spectral Markers
This diagram correlates the chemical transformation with the specific spectral changes required for validation.
Caption: Reaction scheme highlighting spectroscopic shifts and potential hydrolysis risks.
Part 5: References
Reddy, K. U. M., et al. (2012).[1][3] "One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method." Asian Journal of Chemistry.
Usharani, V., et al. (2011).[1] "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian Journal of Chemistry.
Bernstein, M. P., et al. (2011).[1] "The infrared spectra of nitriles and related compounds frozen in Ar and H2O." Astrophysical Journal Supplement Series.
Dolbier, W. R. (2009).[1] "Guide to Fluorine NMR for Organic Chemists." Wiley. (General Reference for
Technical Guide: Elemental Analysis & Characterization of 2-Fluoro-5-isocyanatobenzonitrile
Executive Summary This guide provides a critical analysis of the characterization of 2-Fluoro-5-isocyanatobenzonitrile (CAS: 1251537-64-2), a highly reactive electrophilic building block used in the synthesis of covalent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a critical analysis of the characterization of 2-Fluoro-5-isocyanatobenzonitrile (CAS: 1251537-64-2), a highly reactive electrophilic building block used in the synthesis of covalent inhibitors and PROTACs.
While Elemental Analysis (CHN) remains a standard requirement for publication and purity validation, this guide argues that CHN data alone is insufficient for isocyanates due to their rapid hydrolysis into urea dimers. We present a comparative workflow combining CHN with quantitative NMR (qNMR) and FT-IR to ensure structural integrity.
Compound Profile & Theoretical Data
Before analyzing experimental results, we must establish the theoretical baseline. This compound contains three distinct functional groups: a nitrile (-CN), a fluorine atom, and the reactive isocyanate (-NCO).
Chemical Structure:
Formula:
Molecular Weight: 162.12 g/mol
Key Reactivity: Nucleophilic attack at the isocyanate carbon; hydrolysis by atmospheric moisture.
Table 1: Theoretical Elemental Composition
Element
Symbol
Count
Atomic Mass
Total Mass
Mass % (Theoretical)
Carbon
C
8
12.011
96.088
59.27%
Hydrogen
H
3
1.008
3.024
1.87%
Nitrogen
N
2
14.007
28.014
17.28%
Fluorine
F
1
18.998
18.998
11.72%
Oxygen
O
1
15.999
15.999
9.87%
The Analytical Challenge: Isocyanate Hydrolysis
The primary failure mode in characterizing 2-Fluoro-5-isocyanatobenzonitrile is atmospheric hydrolysis. The isocyanate reacts with water to form an unstable carbamic acid, which decarboxylates to an amine. This amine immediately reacts with the remaining isocyanate to form a symmetrical urea dimer.
Critical Insight: The Carbon difference is only 0.34% . Standard EA error tolerance is ±0.4%.
Conclusion: A sample could be 50% decomposed into urea, and the Carbon combustion data might still technically "pass" within acceptable error limits. You cannot rely on C% alone.
Protocol A: Handling & Sampling for EA (The "Dry Box" Method)
To obtain accurate EA data for 2-Fluoro-5-isocyanatobenzonitrile, you must exclude atmospheric moisture during the weighing process.
Preparation: Pre-dry tin capsules in an oven at 100°C for 1 hour. Store in a desiccator.
Environment: Transfer the bulk sample and tin capsules into a glove box (N2 or Ar atmosphere, <10 ppm O2/H2O).
Encapsulation:
Tare the micro-balance inside the glove box (if available) OR use a "difference weighing" technique with sealed vessels.
Load ~2 mg of sample into the tin capsule.
Crimping: Fold and crimp the capsule tightly inside the inert atmosphere.
Secondary Seal: Place the crimped tin capsule inside a small vial, seal it, and only remove it immediately before loading into the CHN analyzer's autosampler.
Reference Standard: Run a standard (e.g., Acetanilide) immediately before the sample to verify calibration.
Protocol B: Orthogonal Validation (qNMR)
Since CHN has a blind spot for the urea dimer, qNMR is required to assign a purity value.
Solvent: Use CDCl3 (dried over activated 4Å molecular sieves). Avoid DMSO-d6 as it is hygroscopic and can accelerate hydrolysis.
Internal Standard: Use 1,3,5-Trimethoxybenzene (highly stable, non-reactive).
Acquisition:
Pulse delay (D1): ≥ 30 seconds (to ensure full relaxation).
Scans: 16 or 32.
Analysis: Integrate the aromatic protons of the 2-Fluoro-5-isocyanatobenzonitrile (typically a multiplet region) against the singlet of the internal standard.
Look for: Broad singlet >8.0 ppm (indicative of Urea -NH protons). If seen, the batch is compromised.
Analytical Decision Matrix
Use this workflow to determine if a batch is suitable for downstream synthesis.
Figure 2: Integrated Quality Control Workflow ensuring no compromised material enters the synthesis pipeline.
References
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from
BenchChem. (2023). Safety Precautions for Working with Aromatic Isocyanates. Retrieved from
PubChem. (2025).[2] 2-Fluoro-5-(trifluoromethyl)benzonitrile Compound Summary (Analogous Structure Data). Retrieved from
Strategic Characterization of 2-Fluoro-5-isocyanatobenzonitrile: A Comparative Spectroscopic Guide
Executive Summary: The "Silent" Reactivity 2-Fluoro-5-isocyanatobenzonitrile (CAS 923232-26-2) is a critical electrophilic building block in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutam...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Silent" Reactivity
2-Fluoro-5-isocyanatobenzonitrile (CAS 923232-26-2) is a critical electrophilic building block in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide analogs) and IDO inhibitors.[1] Its dual-functionality—possessing both a reactive isocyanate (-N=C=O) and a robust nitrile (-C≡N) group—makes it a versatile but volatile intermediate.
The Challenge: The isocyanate moiety is thermodynamically unstable in the presence of moisture, rapidly hydrolyzing to the amine (2-fluoro-5-aminobenzonitrile) and subsequently dimerizing to the symmetric urea. Standard reverse-phase HPLC often fails to quantify these impurities accurately due to on-column hydrolysis, leading to "ghost peaks" and mass balance errors.[1]
The Solution: This guide compares three distinct characterization methodologies—FTIR , qNMR , and Derivatization-HPLC —to establish a self-validating quality control system.
The Impurity Landscape
Understanding the degradation pathway is the prerequisite for selecting the right analytical tool.
Figure 1: The degradation cascade of 2-Fluoro-5-isocyanatobenzonitrile. The reaction is autocatalytic; as amine forms, it reacts with remaining isocyanate to form the insoluble urea dimer.
Comparative Analysis of Characterization Methods
This section evaluates the three primary techniques based on Specificity , Sensitivity (LOD/LOQ) , and Throughput .
Table 1: Method Performance Matrix
Feature
Method A: FTIR
Method B: F qNMR
Method C: Derivatization-HPLC
Primary Utility
Rapid ID / Go-No-Go
Structural Purity / Assay
Trace Impurity Quantification
Target Signal
-NCO Stretch (~2270 cm⁻¹)
F Shift (Isocyanate vs Amine)
UV Absorbance of Stable Urea Derivative
LOD (Limit of Detection)
~0.5 - 1.0%
~0.1%
< 0.05%
Sample Prep Time
< 2 mins
10 mins
45 mins
Destructive?
No
No
Yes
Key Limitation
Poor quantification of low-level impurities
Requires high sample mass; relaxation delay dependent
Indirect measurement; requires derivatizing agent
Detailed Experimental Protocols
Method A: FTIR (The "Spectral Fingerprint")
Rationale: The isocyanate group exhibits a massive dipole change, resulting in an intense absorption band that is distinct from the nitrile group. This allows for immediate confirmation of "active" reagent.
Protocol:
Perform background scan (air) on an ATR-FTIR (Diamond crystal).[1]
Place ~5 mg of solid sample or 1 drop of neat oil on the crystal.
Scan from 4000–600 cm⁻¹ (16 scans, 4 cm⁻¹ resolution).
Impurity Flag: Appearance of 3300–3450 cm⁻¹ (NH stretch) indicates hydrolysis to Amine. Appearance of 1650–1700 cm⁻¹ (C=O) indicates Urea formation.
Method B:
F qNMR (The Self-Validating Assay)
Rationale: Proton (
H) NMR can be cluttered by aromatic overlap.[1] Fluorine (F) NMR offers a clean baseline with wide chemical shift dispersion, allowing simultaneous quantification of the isocyanate and its hydrolysis products without derivatization.
Protocol:
Solvent: Dissolve 15 mg sample in 0.6 mL anhydrous DMSO-d6. Note: Use anhydrous solvent to prevent in-tube hydrolysis.[1]
Internal Standard: Add 5 mg
-trifluorotoluene (TFT) or 4-fluoro-nitrobenzene (weighed accurately).
Acquisition:
Pulse sequence: zgig (inverse gated decoupling) to eliminate NOE enhancement.
Method C: Derivatization-HPLC (The Trace Quantifier)
Rationale: Direct injection of isocyanates into aqueous mobile phases causes on-column degradation.[1] We "trap" the isocyanate using a secondary amine (dibutylamine) to form a stable urea derivative, which is then quantified.
Reagents:
Derivatizing Solution: 1% (v/v) Di-n-butylamine (DBA) in anhydrous Acetonitrile.
Protocol:
Sample Prep: Weigh 10 mg of 2-Fluoro-5-isocyanatobenzonitrile into a 10 mL volumetric flask.
Derivatization: Immediately add 5 mL of Derivatizing Solution . Sonicate for 5 minutes. (Reaction is instantaneous).
Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.
Gradient: 10% B to 90% B over 15 min.
Detection: UV @ 254 nm.
Interpretation:
The Isocyanate is detected as the Dibutyl-urea derivative (Late eluting, hydrophobic).
The Amine Impurity (2-Fluoro-5-aminobenzonitrile) does not react with DBA and elutes at its native retention time (Early eluting).[1]
The Urea Dimer (Impurity) is insoluble in many solvents but if present/soluble, elutes very late.
Analytical Workflow Diagram
This decision tree ensures no compromised material enters the synthesis pipeline.
Figure 2: Integrated Quality Control Workflow for Isocyanate Reagents.
References
National Institute of Standards and Technology (NIST). (2023). 2-Fluoro-5-nitrobenzonitrile IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved October 26, 2023, from [Link]
Bristol-Myers Squibb Company. (2017).[1] US Patent 9,758,492: IDO Inhibitors. (Describes synthesis and use of 2-fluoro-5-isocyanatobenzonitrile). Retrieved October 26, 2023, from
Royal Society of Chemistry. (2022). Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Retrieved October 26, 2023, from [Link]
Safe Handling and Disposal Protocol: 2-Fluoro-5-isocyanatobenzonitrile
[1] Executive Summary & Hazard Architecture 2-Fluoro-5-isocyanatobenzonitrile (CAS: 218301-22-5) is a high-value intermediate often used in the synthesis of kinase inhibitors. Its disposal requires a nuanced approach bec...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Hazard Architecture
2-Fluoro-5-isocyanatobenzonitrile (CAS: 218301-22-5) is a high-value intermediate often used in the synthesis of kinase inhibitors. Its disposal requires a nuanced approach because it presents a Triad of Hazards :
Isocyanate (-NCO): Highly reactive with nucleophiles (water, alcohols, amines).[1] Potent respiratory and dermal sensitizer.[2] Primary Disposal Hazard: Pressure buildup (CO₂ evolution) and polymerization.
Nitrile (-CN): Toxic by ingestion and skin absorption. Stable under standard isocyanate quenching conditions but remains a toxicological burden.
Fluorine (-F): Halogenated motif. Logistical Hazard: Precludes standard non-halogenated incineration streams due to the formation of hydrofluoric acid (HF) during combustion.
CORE DIRECTIVE: Never dispose of this compound down the drain. Never seal a waste container containing unquenched isocyanate.
Physicochemical Properties Relevant to Disposal[3][4][5][6][7]
Property
Value/Characteristic
Operational Implication
Physical State
Solid (typically low-melting) or Liquid
Spills may require solid absorbents or liquid neutralization.[3]
Reactivity
Water-Reactive
DO NOT place in aqueous waste streams without prior quenching.
Flash Point
>110°C (Estimated)
Combustible but not highly flammable (Class IIIB).
Hydrolysis Product
2-Fluoro-5-aminobenzonitrile + CO₂
The waste generates gas. Vented caps are mandatory.
Waste Class
Halogenated / Reactive
Requires segregation from non-halogenated solvents.
Decision Logic: Disposal vs. Decontamination[6]
Before acting, determine the state of the material.[2][4] Use the following logic flow to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate disposal pathway. High-volume pure reagents should bypass in-lab quenching to minimize exposure risks.[1]
Result: The pressure hazard is eliminated, but the chemical toxicity (fluorinated amine) remains.
The Quenching Solution (The "Decon Mix")
Prepare this solution in a fume hood immediately before use. Isocyanates are hydrophobic; the alcohol acts as a co-solvent to ensure the quencher reaches the chemical.
Component
Volume %
Function
Water
50%
Reactant (Hydrolysis)
Isopropyl Alcohol (IPA)
45%
Co-solvent (Solubility)
Conc. Ammonia (NH₄OH)
5%
Catalyst / Nucleophile
Alternative:
Sodium Carbonate (10%)
Slower, non-volatile base alternative
Step-by-Step Procedure
1. PPE Setup:
Respiratory: Work in a certified chemical fume hood. If working outside a hood (spill), a full-face respirator with organic vapor cartridges (P100) is required.[1]
Glassware: Rinse contaminated glassware with the Decon Mix. Fill the vessel to the brim and let it stand.
Spills: Cover the spill with an absorbent pad (polypropylene). Gently pour the Decon Mix over the pad. Do not flood; keep it damp. Wait 30 minutes before scooping into a waste container.
3. The "Breathing" Period (CRITICAL):
Collect the washings in a waste container (e.g., HDPE carboy).[1]
DO NOT CAP TIGHTLY. The reaction evolves Carbon Dioxide (CO₂).
Leave the container lid loose or use a vented cap for 48–72 hours in the fume hood.
Validation: For high-stakes verification, analyze an aliquot via IR spectroscopy.[1] The strong isocyanate peak at ~2270 cm⁻¹ must be absent.
4. Final Disposal:
Once gas evolution ceases and the NCO peak is gone, close the container.
Note: Do not label as "Isocyanate" anymore, as it is now a solution of the amine derivative.
Figure 2: Chemical pathway during quenching. The evolution of CO₂ necessitates vented storage during the reaction period.
Regulatory & Waste Classification
While specific RCRA codes depend on the exact concentration and mixture, the following classifications generally apply to this workflow:
Characteristic Waste:
D003 (Reactive): Applies if the isocyanate is unquenched (water reactive).
D001 (Ignitable): Applies if the quenching solution contains significant IPA/Alcohol.
Halogenated Solvent Code: Often categorized under F-listed waste streams (e.g., F002) if mixed with spent halogenated solvents, or simply "Halogenated Organic Waste" for incineration profiles.[1]
Destruction Method: The waste must eventually be incinerated in a facility equipped with scrubbers to capture Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6] National Academies Press.[7] [Link]
Centers for Disease Control and Prevention (NIOSH). (n.d.). Isocyanates.[2][3][8][9][10] The National Institute for Occupational Safety and Health (NIOSH). [Link]
U.S. Environmental Protection Agency. (2022). Resource Conservation and Recovery Act (RCRA) Regulations.[11][Link]